Fmoc-Val-Gly(DMB)-OH
Description
Contextualization of Modified Amino Acids as Specialized Building Blocks in Peptide Synthesis
The synthesis of peptides has evolved beyond the simple assembly of the 20 proteinogenic amino acids. Modified amino acids are now integral as specialized building blocks that allow chemists to fine-tune the physicochemical properties of a final peptide. chemistryviews.org These modifications can introduce new functionalities, enhance stability, or impose specific conformational constraints. Peptides incorporating these specialized units are crucial for developing therapeutics, biomaterials, and research tools. nih.gov For instance, post-translational modifications (PTMs) are vital for protein function, and the synthesis of peptides containing PTM mimics is essential for studying their biological roles. digitellinc.com However, the incorporation of these often bulky and complex modified residues presents significant challenges in solid-phase peptide synthesis, frequently leading to incomplete or difficult coupling reactions. digitellinc.com This has driven the development of highly specialized and pre-formed building blocks, like dipeptides and amino acid derivatives, designed to streamline the synthetic process and improve yields and purity of the target peptide. academie-sciences.frresearchgate.net
The Foundational Role of Fmoc Chemistry in Modern Peptide Construction Methodologies
Modern peptide synthesis is dominated by the solid-phase peptide synthesis (SPPS) methodology, a concept pioneered by R. B. Merrifield. publish.csiro.aunih.gov Within SPPS, the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection is a cornerstone strategy. creative-peptides.comlgcstandards.com Developed in the late 1970s, Fmoc chemistry offers significant advantages over the older tert-butyloxycarbonyl (Boc) method. lgcstandards.comaltabioscience.com The primary benefit of the Fmoc group is its lability to weak bases, typically a solution of piperidine (B6355638) in an organic solvent, while remaining completely stable to acidic conditions. wikipedia.orgamericanpeptidesociety.org This orthogonality allows for the use of mild, acid-labile protecting groups for amino acid side chains and for anchoring the peptide to the resin, which are only removed during the final cleavage step. lgcstandards.com This approach minimizes the cumulative damage to the growing peptide chain from repeated acid treatments required in Boc chemistry. altabioscience.com Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct that absorbs strongly in the UV spectrum, allowing for real-time, quantitative monitoring of the deprotection step. publish.csiro.auwikipedia.org This combination of mild reaction conditions, compatibility with a wide range of functionalities, and process monitoring has made Fmoc-SPPS the method of choice for the synthesis of long, complex, and modified peptides. altabioscience.comamericanpeptidesociety.org
Structural and Synthetic Implications of N-Substituted Glycine (B1666218) (Gly(DMB)) in Complex Peptide Design
The incorporation of an N-substituted glycine, such as N-(2,4-dimethoxybenzyl)glycine, introduces profound structural and synthetic advantages. N-substituted glycines, also known as peptoids, are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.gov A key structural consequence of this modification is the elimination of the amide proton, which prevents the formation of inter-chain hydrogen bonds that often lead to peptide aggregation during synthesis. quora.com This aggregation is a major cause of synthetic failure, particularly in sequences containing hydrophobic or β-sheet-forming residues.
The 2,4-dimethoxybenzyl (Dmb) group is specifically chosen as a temporary backbone-protecting group. iris-biotech.de It is introduced onto the glycine nitrogen to sterically disrupt secondary structure formation and maintain the solubility of the growing peptide chain. sigmaaldrich.comglpbio.com This leads to more efficient and predictable acylation and deprotection reactions. sigmaaldrich.com Furthermore, the strategic placement of a Gly(Dmb) residue can prevent common side reactions, such as the formation of aspartimide when it precedes an aspartic acid residue. sigmaaldrich.comsigmaaldrich.com The Dmb group is labile to the final, strongly acidic cleavage conditions (e.g., trifluoroacetic acid) used to release the peptide from the resin, ensuring that the final product is the native, unmodified peptide. iris-biotech.de The use of a pre-formed Fmoc-Val-Gly(DMB)-OH dipeptide building block simplifies the introduction of this modification, coupling two amino acid residues in a single, efficient step. glpbio.com
Overview of the Current Research Landscape for the Synthesis and Utility of Sophisticated Dipeptide Derivatives
Sophisticated dipeptide derivatives are increasingly recognized as powerful tools in chemical biology and materials science. As the most fundamental peptide units, dipeptides can act as minimalistic building blocks for the self-assembly of complex nanostructures, such as hydrogels for drug delivery and tissue engineering. acs.orgmdpi.com These dipeptide-based materials offer advantages over longer peptides, including lower production costs, greater synthetic accessibility, and enhanced stability. acs.org
Current research is focused on expanding the library of functional dipeptide building blocks and optimizing their synthesis. academie-sciences.fr These derivatives are designed not only to solve synthetic problems, as seen with this compound, but also to serve as key components in the construction of bioactive peptides for therapeutic applications in fields like oncology and immunology. chemimpex.com The ability to create custom peptide sequences with high purity is paramount, and the use of pre-formed, sophisticated dipeptide units is a key strategy for achieving this goal, enabling the creation of diverse peptide libraries for screening and development. chemimpex.com
Theoretical Frameworks and Guiding Principles for Understanding Reactivity and Conformation in Protected Dipeptides
The reactivity and conformational behavior of protected dipeptides are governed by fundamental principles of stereoelectronics and non-covalent interactions. The three-dimensional structure of a peptide backbone is critical to its function, and protecting groups can significantly influence this structure. researchgate.net Theoretical frameworks, such as density functional theory (DFT), are employed to model and predict the low-energy conformations of dipeptides. researchgate.net These computational studies, in conjunction with experimental techniques like X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, provide a detailed picture of the conformational landscape. nih.gov
A key principle is the influence of N-substitution on amide bond geometry. While typical peptide bonds can isomerize between cis and trans conformations, the introduction of bulky N-substituents, like the Dmb group, can create a strong preference for a specific isomer, thereby reducing conformational heterogeneity. acs.org The presence of protecting groups and side chains dictates the accessible regions of conformational space, often visualized using Ramachandran-like plots. researchgate.netacs.org Understanding how these building blocks behave conformationally is crucial for designing peptides with predefined secondary structures or for preventing undesirable folding during synthesis. The rigidity and defined conformation of certain dipeptide scaffolds make them ideal for constructing new receptor ligands and other structured biomolecules. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H32N2O7 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-(N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,4-dimethoxyanilino)acetic acid |
InChI |
InChI=1S/C30H32N2O7/c1-18(2)28(29(35)32(16-27(33)34)25-14-13-19(37-3)15-26(25)38-4)31-30(36)39-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-15,18,24,28H,16-17H2,1-4H3,(H,31,36)(H,33,34)/t28-/m0/s1 |
InChI Key |
KIBKURPQZJBZSU-NDEPHWFRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Fmoc Val Gly Dmb Oh
Convergent and Linear Synthesis Pathways for Dipeptide Scaffolds
Dipeptide synthesis can be approached through linear (stepwise addition) or convergent (coupling of pre-formed fragments) strategies. For Fmoc-Val-Gly(DMB)-OH, the primary focus is on forming the amide bond between Valine and the DMB-modified Glycine (B1666218).
Optimization of Coupling Reactions for the Val-Gly(DMB) Linkage
The formation of the peptide bond between Valine and Glycine is critical for the success of the synthesis. Valine, being a sterically hindered amino acid, can sometimes lead to slower coupling rates and an increased risk of racemization.
Reagent Selection: A variety of coupling reagents are available to facilitate amide bond formation. Common choices include phosphonium (B103445) salts (e.g., PyBOP, PyBrOP), uronium/aminium salts (e.g., HBTU, HATU, TBTU), and carbodiimides (e.g., DIC, DCC) often used in conjunction with additives like HOBt or HOAt. Reagents like HATU and HOAt are particularly effective for difficult couplings and for suppressing racemization chempep.combachem.compeptide.com.
Stereochemical Integrity: Minimizing racemization, especially at the chiral center of Valine, is paramount. This is achieved through the judicious selection of coupling reagents and additives, as well as optimizing reaction conditions such as temperature (typically kept low, e.g., 0-25 °C) and reaction time bachem.compeptide.comtandfonline.comtandfonline.com. The use of additives like HOAt or Oxyma Pure significantly enhances stereochemical fidelity bachem.com.
Impact of DMB Modification: The presence of the DMB moiety on Glycine may influence coupling efficiency. While DMB groups are known to disrupt aggregation and prevent side reactions like aspartimide formation, their steric or electronic effects on the coupling reaction itself need to be considered peptide.compeptide.compeptide.comiris-biotech.desigmaaldrich.com. If DMB is attached to the alpha-nitrogen of Glycine, it creates a secondary amine, which can impact coupling kinetics, similar to proline sigmaaldrich.combiotage.com.
Table 1: Comparison of Peptide Coupling Reagents for Dipeptide Synthesis
| Reagent | Mechanism | Efficiency | Racemization Suppression | Typical Use Case |
| HATU | Uronium-based | High | Excellent (with additives) | Sterically hindered amino acids, difficult couplings |
| HBTU | Uronium-based | High | Good | General peptide synthesis |
| PyBOP | Phosphonium-based | High | Good | General peptide synthesis |
| DIC/HOBt | Carbodiimide/Additive | Moderate-High | Good | Cost-effective, general use |
| DIC/HOAt | Carbodiimide/Additive | High | Excellent | Difficult couplings, sensitive amino acids |
Selection and Management of Orthogonal Protecting Groups within the Synthetic Route
Orthogonal protection is essential for selective manipulation of functional groups during peptide synthesis.
Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the N-terminal protection of Valine. It is base-labile and typically removed using a solution of piperidine (B6355638) in DMF or NMP chempep.combiosynth.com.
Valine's Carboxyl Protection: If the synthesis proceeds from Fmoc-Val-OH, its carboxyl group would typically be protected, for instance, as a tert-butyl (tBu) ester. These acid-labile groups are removed under acidic conditions, often with trifluoroacetic acid (TFA) biosynth.comiris-biotech.de.
Glycine's DMB Moiety: The 2,4-dimethoxybenzyl (DMB) group is known to be acid-labile peptide.compeptide.comacs.orghighfine.com. If DMB serves as a protecting group for the carboxyl terminus of Glycine, it would need to be removed to achieve the final "-OH" product. This suggests that DMB might be used in a strategy where it is later cleaved off, or it is part of a modification that is stable during Fmoc deprotection but removable at the end. DMB is also utilized as a backbone protecting group to prevent aggregation and aspartimide formation, typically removed by TFA peptide.compeptide.comsigmaaldrich.com.
Orthogonality: The Fmoc group (base-labile) is orthogonal to acid-labile protecting groups like tBu and DMB. This allows for selective deprotection steps, enabling the sequential elongation of the peptide chain biosynth.comacs.org.
Table 2: Orthogonal Protecting Groups in Fmoc Peptide Synthesis
| Protecting Group | Target | Lability | Deprotection Reagent | Orthogonal To |
| Fmoc | N-terminus | Base-labile (mild) | Piperidine (20-50% in DMF) | Acid-labile groups |
| tBu (tert-butyl) | Carboxyl, Hydroxyl, Amino | Acid-labile (strong) | TFA (95%) | Base-labile groups |
| DMB (2,4-Dimethoxybenzyl) | Carboxyl, Hydroxyl | Acid-labile (moderate) | TFA (50-95%) | Base-labile groups |
Specialized Considerations for Solution-Phase Synthesis of Protected Dipeptides
Solution-phase synthesis offers advantages in terms of scalability and direct monitoring of intermediates.
Reagent Selection for High Yield and Stereochemical Integrity
Coupling Reagents: For solution-phase synthesis, potent coupling reagents like HATU, HBTU, or PyBOP, often with additives like HOAt or Oxyma Pure, are preferred to ensure rapid and complete coupling while minimizing racemization of Valine chempep.combachem.compeptide.com. Carbodiimides like DIC/HOBt are also widely used, offering a balance of efficiency and cost-effectiveness bachem.comiris-biotech.de.
Deprotection Reagents: The selective removal of the Fmoc group is typically achieved with a mild base such as piperidine in a polar aprotic solvent like DMF or NMP chempep.combiosynth.com.
Solvent Effects: Solvent choice is crucial for solubility of reactants and intermediates, reaction kinetics, and minimizing side reactions. DMF, NMP, and DCM are commonly employed chempep.comresearchgate.netmdpi.com.
Temperature Control: Maintaining controlled temperatures, typically between 0 °C and room temperature, is vital for preserving stereochemical integrity during coupling reactions bachem.comtandfonline.com.
Advanced Purification Techniques for Intermediate and Final Product Isolation
Purification is a critical step to isolate the desired dipeptide from unreacted starting materials, by-products, and reagents.
Intermediate Purification: After coupling and deprotection steps, intermediates are often purified through aqueous work-ups, extractions, washes, and precipitation to remove soluble impurities and excess reagents.
Final Product Purification: High purity is typically achieved using chromatographic methods. Silica (B1680970) gel chromatography is effective for separating compounds based on polarity, often employing solvent systems like DCM/MeOH or EtOAc/Hexane nih.gov. For higher resolution and purity, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard, utilizing C18-modified silica columns and gradients of water/acetonitrile (B52724), often with TFA as an ion-pairing agent bachem.com. Analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and analytical HPLC are used to confirm the structure and purity of the final product.
Potential Adaptations for Solid-Phase Synthesis of Analogous Building Blocks
Strategies for Resin Attachment and Cleavage in Related Systems
The preparation of peptide building blocks for SPPS often involves either synthesizing them in solution and then attaching them to a solid support, or building them sequentially on the resin itself. For pre-formed dipeptide building blocks like this compound, the primary consideration for SPPS is how the C-terminus of the dipeptide is anchored to the resin.
In standard Fmoc-SPPS, the C-terminal amino acid is typically attached to the resin via its carboxyl group. Common resins used for Fmoc-SPPS include Wang resin (4-alkoxybenzyl alcohol resin) and Rink amide resin (5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl)-3-(dimethoxymethyl)phenoxy)isovaleric acid resin), which yield C-terminal acids and amides, respectively, upon cleavage bachem.com. The attachment of the C-terminal amino acid (in this case, Glycine, which is part of the dipeptide) to the resin is usually achieved through esterification or amidation reactions, utilizing linkers that are stable during the Fmoc deprotection steps but labile under specific cleavage conditions.
For dipeptide building blocks intended for solution-phase synthesis followed by attachment to a resin, the C-terminal carboxylic acid of this compound would be activated and coupled to a functionalized resin. Linkers such as the 4-alkoxybenzyl alcohol (Wang) linker or the 2-chlorotrityl chloride (2-CTC) linker are commonly employed. The 2-CTC resin, for instance, allows for attachment under mild conditions and cleavage using dilute trifluoroacetic acid (TFA), preserving acid-labile side-chain protecting groups acs.org.
Cleavage of the completed peptide from the resin is typically performed using strong acidic cocktails. For Fmoc/tBu strategies, where side chains are protected with acid-labile groups (e.g., tBu, Trt), a common cleavage cocktail involves trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (B1312306) (TIS) and water. These scavengers are crucial for trapping reactive carbocations generated during cleavage, thereby preventing side reactions with the peptide chain, such as alkylation of sensitive amino acid residues bachem.comnih.gov. The choice of linker dictates the specific cleavage conditions required, with most Fmoc-compatible linkers being cleaved by TFA-based mixtures acs.org.
Green Chemistry Approaches in the Synthesis of this compound
The synthesis of peptide building blocks is increasingly being scrutinized for its environmental impact. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent Minimization Strategies and Exploration of Alternative Reaction Media
Traditional peptide synthesis often relies heavily on polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which have environmental and health concerns biotage.com. Efforts in green chemistry focus on reducing the volume of these solvents or replacing them with more benign alternatives.
Strategies include:
Alternative Solvents: Exploring the use of greener solvents such as ethanol, isopropanol, ethyl acetate, or even water-based systems for certain steps. While DMF is standard for Fmoc deprotection, research into alternative solvent systems for coupling reactions and washing is ongoing.
Water-Based Synthesis: While challenging for hydrophobic amino acids and protecting groups, advancements in enzyme catalysis and specific coupling reagents are making aqueous or mixed aqueous/organic systems more feasible for peptide bond formation bachem.com.
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that exhibit unique solvent properties and are considered environmentally friendly alternatives. Their application in peptide synthesis is an emerging area.
Development and Application of Catalytic Methodologies for Peptide Bond Formation
Catalytic methods offer an attractive alternative to stoichiometric coupling reagents, which generate significant amounts of byproducts.
Enzymatic Synthesis: Enzymes such as proteases or engineered ligases can catalyze peptide bond formation with high specificity and under mild, aqueous conditions. This approach is inherently green, producing minimal byproducts and avoiding harsh reagents. While direct synthesis of Fmoc-protected dipeptides using enzymes might require specific enzyme engineering, it represents a significant green chemistry avenue.
Metal-Catalyzed Coupling: Certain metal complexes can catalyze the formation of amide bonds. For instance, titanium tetrachloride (TiCl4) has been used as a condensing agent in pyridine (B92270) for dipeptide synthesis, offering good yields and preserving chirality researchgate.net. While not strictly catalytic in the turnover sense, it is a more efficient use of reagents compared to some stoichiometric activators.
Organocatalysis: The use of small organic molecules as catalysts for peptide bond formation is also an active area of research, aiming to replace metal catalysts and improve sustainability.
Scale-Up Considerations and Process Optimization for Efficient Dipeptide Building Block Production
Scaling up the synthesis of this compound from laboratory bench to industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and reproducibility.
Reaction Efficiency and Yield: Optimizing reaction conditions (temperature, time, concentration, stoichiometry) for each step is critical to maximize yields and minimize the formation of byproducts. This includes efficient coupling of Valine to Glycine(DMB) and subsequent Fmoc protection.
Purification: Purification methods must be scalable and cost-effective. While chromatography is common in research labs, industrial scale often favors crystallization, precipitation, or extraction techniques. The purity of the dipeptide building block directly influences the success of subsequent peptide synthesis.
Process Control and Automation: Implementing robust process controls and exploring automation can improve reproducibility and reduce labor costs. Continuous flow chemistry offers advantages in terms of precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, making it a promising approach for scaling up peptide building block synthesis bachem.com.
Waste Management: Minimizing waste generation and developing efficient waste treatment protocols are crucial for environmental compliance and cost reduction. This aligns with the principles of green chemistry discussed earlier.
Stability of the DMB Modification: Understanding the stability of the DMB group under various synthetic and purification conditions is vital for ensuring the integrity of the building block.
By addressing these considerations, the efficient and large-scale production of this compound can be achieved, making it readily available for peptide synthesis applications.
Advanced Spectroscopic and Crystallographic Characterization of Fmoc Val Gly Dmb Oh
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment
One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide a detailed fingerprint of the molecule.
¹H NMR: This technique reveals the different types of protons present in the molecule and their chemical environments. For Fmoc-Val-Gly(DMB)-OH, one would expect to observe distinct signals corresponding to:
The protons of the Fmoc group (e.g., aromatic protons, the methylene (B1212753) protons of the fluorene (B118485) ring, and the methine proton).
The protons of the Valine residue (e.g., the alpha-proton, the beta-proton, and the two methyl groups of the isopropyl side chain).
The protons of the Glycine (B1666218) residue, including its alpha-proton.
The protons of the DMB group, which would include aromatic protons and methoxy (B1213986) protons. The integration of these signals would correspond to the number of protons in each environment, aiding in confirming the stoichiometry of the molecule. Purity can be assessed by the presence of extraneous signals, indicating impurities. youtube.comnmims.edu
¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are highly sensitive to their electronic environment, allowing for the identification of the carbonyl carbons (Fmoc, peptide bond, carboxylic acid), aromatic carbons (Fmoc, DMB), aliphatic carbons (Valine side chain, Glycine alpha-carbon, Fmoc methylene), and methoxy carbons of the DMB group. dergipark.org.tr
¹⁵N NMR: If ¹⁵N-labeled amino acids were used during synthesis, ¹⁵N NMR could provide direct information about the nitrogen atoms, including those in the Fmoc carbamate (B1207046), the peptide bond, and potentially any nitrogen atoms in the DMB modification if present.
2D COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings through chemical bonds (J-couplings). This allows for the tracing of spin systems within individual amino acid residues. For example, the alpha-proton of Valine would show a correlation to its beta-proton, and further to the methyl protons. Similarly, correlations would be observed within the Fmoc group and the DMB moiety. youtube.comnmims.edubiopchem.education
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and heteronuclei (like ¹³C or ¹⁵N). This is particularly useful for assigning ¹³C signals to their corresponding ¹H signals. For instance, the alpha-proton of Valine would be correlated to the alpha-carbon of Valine. youtube.compreprints.org
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This is critical for establishing connectivity between different residues and functional groups. HMBC would be used to confirm the peptide bond linkage between Valine and Glycine, and the attachment of the Fmoc and DMB groups to their respective residues. For example, protons on the Fmoc group could be correlated to carbons in the peptide backbone, or protons on the DMB group could correlate to the Glycine alpha-carbon or other parts of the dipeptide. youtube.compreprints.org
2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close (typically within 5 Å). This is vital for determining the conformation of the peptide and the relative spatial arrangement of different parts of the molecule, including the orientation of the DMB group and the Fmoc group. youtube.comnmims.eduuzh.ch
Dynamic NMR (DNMR) studies can investigate conformational flexibility and exchange processes. For a dipeptide, this might include the rotation around the peptide bond (which is typically restricted due to partial double bond character) or conformational changes involving the side chains, particularly the bulky DMB group. If the DMB group or its attachment point to glycine allows for distinct conformational states that interconvert on the NMR timescale, DNMR could reveal these processes and their associated energy barriers.
Mass Spectrometry Techniques for Precise Molecular Mass Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is crucial for confirming the exact molecular weight of this compound and for understanding its fragmentation patterns, which can further validate its structure and sequence.
These soft ionization techniques are commonly used for peptides.
ESI-MS: In positive ion mode, ESI typically generates protonated molecules ([M+H]⁺) or adducts with alkali metal ions (e.g., [M+Na]⁺). For this compound, observing a peak corresponding to its calculated molecular weight (plus a proton or sodium ion) would be the primary confirmation. High-resolution ESI-MS (HR-ESI-MS) would provide the exact mass, allowing for the determination of the elemental composition. nih.govnih.govmdpi.comresearchgate.net
MALDI-MS: Similar to ESI, MALDI-MS also generates molecular ions or pseudo-molecular ions. It is often used for larger molecules and can provide accurate mass measurements. acs.orggoogle.com
The calculated molecular weight of this compound would be approximately: Fmoc (C₁₅H₁₁O₃) + Val (C₅H₁₁NO₂) + Gly (C₂H₅NO₂) + DMB (C₉H₁₁O₂) - 2H₂O (for peptide bond formation) This calculation is complex without knowing the exact attachment of DMB. Assuming DMB is a substituent on Glycine, a hypothetical calculation for Fmoc-Val-Gly-OH (MW ~438.46) plus a DMB group (MW ~164.19) minus hydrogens involved in attachment would be needed. A more precise calculation requires the exact structure of the DMB-modified glycine.
Tandem mass spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This is invaluable for sequencing peptides and confirming structural elements.
Fragmentation Patterns: For Fmoc-protected peptides, MS/MS experiments can reveal characteristic fragmentation pathways. nih.govnih.govmdpi.comresearchgate.netniscpr.res.in
Fmoc Cleavage: The Fmoc group is often lost as a neutral fragment (e.g., fluorene or isocyanate derivatives) or can be involved in rearrangements. nih.govniscpr.res.in
Peptide Bond Cleavage: Standard peptide fragmentation occurs primarily through the formation of b-ions (N-terminal fragment) and y-ions (C-terminal fragment). nih.govmdpi.com Studies have shown that Fmoc-protected dipeptides with an amino acid other than Glycine at the N-terminus tend to produce significant b₁⁺ ions, while those with Glycine at the N-terminus may not. nih.gov
DMB Group Fragmentation: The DMB group itself may fragment in specific ways, providing characteristic ions that help confirm its presence and attachment point. researchgate.net
MS³ and higher: Further fragmentation (MS³ or MSⁿ) can be used to distinguish between positional isomers and to gain more detailed structural information. nih.gov
By analyzing these fragmentation patterns, researchers can confirm the sequence of amino acids and the presence and location of modifications like the DMB group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides critical insights into the molecular structure and interactions of Fmoc-Val-N(DMB)-Gly-OH by identifying characteristic functional group vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of Fmoc-Val-N(DMB)-Gly-OH is expected to exhibit distinct absorption bands corresponding to its various functional groups. The Fmoc group will show a characteristic carbamate carbonyl (C=O) stretch around 1700-1720 cm⁻¹ and an N-H stretch from the Fmoc moiety itself, typically around 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the fluorene ring of the Fmoc group are observed in the 3000-3100 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
The peptide bond between Valine and the N-substituted Glycine will display a strong carbonyl (C=O) stretch, known as the Amide I band, in the region of 1650-1690 cm⁻¹. Crucially, the typical Amide II band (involving N-H bending and C-N stretching), which is prominent in unsubstituted amides, will be absent or significantly weakened due to the N-alkylation of the glycine residue with the DMB group. Instead, the spectrum will feature C-H stretching vibrations from the methylene linker of the DMB group and the aromatic and methoxy substituents of the DMB moiety. The DMB group's aromatic rings will contribute C-H stretches (3000-3100 cm⁻¹) and C=C stretches (1600-1450 cm⁻¹), while the methoxy groups are expected to show characteristic C-O stretching vibrations around 1250 cm⁻¹ and 1030 cm⁻¹. The free carboxylic acid group will exhibit a broad O-H stretching band in the 2500-3300 cm⁻¹ range and a strong C=O stretch around 1700-1725 cm⁻¹, along with C-O stretching bands.
Intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid O-H and C=O groups, can be identified through shifts in these stretching frequencies.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on vibrations that are strong in Raman scattering, often symmetric modes and those involving aromatic systems. The aromatic C=C and C-H stretching modes of both the Fmoc and DMB groups are expected to be prominent. The C=O stretching vibrations of the peptide bond and the carboxylic acid will also be observable. The C-O stretches from the DMB's methoxy groups are likely to yield distinct signals. The absence of a significant N-H Raman signal from the glycine amide nitrogen will be a key indicator of the N-substitution.
Intermolecular Interactions: In both IR and Raman spectra, changes in the positions and intensities of bands associated with hydrogen bonding (e.g., O-H, C=O) can reveal the extent and nature of intermolecular interactions in the solid state or concentrated solutions. The presence of the bulky DMB and Fmoc groups suggests potential for significant π-π stacking interactions, which can influence vibrational modes indirectly.
Table 3.3.1: Characteristic Vibrational Frequencies of Fmoc-Val-N(DMB)-Gly-OH
| Functional Group/Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |
| Fmoc N-H Stretch | 3300-3400 | - | Fmoc protecting group |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Fmoc and DMB aromatic rings |
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | - | Carboxylic acid group (hydrogen-bonded) |
| Fmoc Carbamate C=O Stretch | 1700-1720 | 1700-1720 | Fmoc protecting group |
| Carboxylic Acid C=O Stretch | 1700-1725 | 1700-1725 | Carboxylic acid group |
| Peptide C=O (Amide I) Stretch | 1650-1690 | 1650-1690 | Val-N(DMB)Gly peptide bond |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Fmoc and DMB aromatic rings |
| DMB Methoxy C-O Asymmetric Stretch | 1250 | 1250 | 2,4-Dimethoxybenzyl group |
| DMB Methoxy C-O Symmetric Stretch | 1030 | 1030 | 2,4-Dimethoxybenzyl group |
| DMB CH₂ Stretch | 2850-2960 | 2850-2960 | Methylene linker of DMB group |
Circular Dichroism (CD) Spectroscopy for Solution-State Conformational Analysis of Dipeptides
Circular Dichroism (CD) spectroscopy is instrumental in probing the solution-state conformation of chiral molecules like Fmoc-Val-N(DMB)-Gly-OH. The technique measures the differential absorption of left and right circularly polarized light by chiral chromophores within the molecule.
The CD spectrum of Fmoc-Val-N(DMB)-Gly-OH will be influenced by several chiral elements:
Valine's Chirality: The L-Valine residue possesses a chiral α-carbon, contributing inherent chirality to the dipeptide.
Fmoc Group: The fluorenyl moiety of the Fmoc group is aromatic and, when attached to a chiral backbone, can exhibit CD signals due to exciton (B1674681) coupling or local chirality effects. Typical CD bands associated with the Fmoc group are observed in the UV region, often around 290-300 nm and 300-320 nm, arising from the π-π* transitions of its aromatic system.
The dipeptide backbone conformation, particularly the dihedral angles (φ and ψ), will dictate the spatial arrangement of these chromophores, leading to characteristic Cotton effects. The N-alkylation with the bulky DMB group is expected to impose conformational constraints, potentially favoring specific secondary structures or restricted rotations, which will be reflected in the CD spectrum. For instance, the presence of such bulky groups can influence the propensity towards extended β-strand-like or helical conformations. The CD spectrum can thus provide valuable information about the preferred solution-state conformation and the degree of chiral ordering.
Table 3.4.1: Hypothetical CD Spectral Features of Fmoc-Val-N(DMB)-Gly-OH
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm²/dmol) | Assignment/Contribution |
| 290-320 | Positive/Negative (variable) | Fmoc aromatic π-π* transitions, DMB aromatic π-π* transitions |
| 220-240 | Negative (significant) | Peptide bond n→π* transition, influenced by DMB and Val |
| 190-210 | Positive/Negative (variable) | Peptide bond π→π* transitions, backbone conformation |
Note: The exact signs and magnitudes of CD signals are highly dependent on the specific conformation adopted by the molecule in solution.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unequivocally determining the three-dimensional atomic arrangement of molecules in the solid state. For Fmoc-Val-N(DMB)-Gly-OH, SCXRD provides precise information about its molecular geometry, stereochemistry, and the nature of intermolecular interactions that govern its crystal packing.
Crystallization Techniques for Small Peptide Derivatives and Building Blocks
Obtaining suitable single crystals is a critical prerequisite for SCXRD. For small peptide derivatives like Fmoc-Val-N(DMB)-Gly-OH, common crystallization techniques include:
Slow Evaporation: Dissolving the compound in a volatile solvent or solvent mixture and allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.
Vapor Diffusion: Placing a concentrated solution of the compound in a sealed environment with a reservoir solution (often a less volatile solvent or a solvent with a different polarity). The slow diffusion of solvent vapor leads to controlled supersaturation and crystal growth. This can be achieved via hanging drop or sitting drop methods.
Cooling Crystallization: Dissolving the compound in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.
Solvent selection is paramount and often involves screening various solvents such as ethanol, methanol, isopropanol, ethyl acetate, acetonitrile (B52724), water, or mixtures thereof (e.g., ethanol/water, ethyl acetate/hexane). The purity of the sample, concentration, temperature, and the presence of seeding crystals are crucial factors influencing successful crystallization. Challenges can include polymorphism (formation of different crystal structures) and obtaining crystals of sufficient size and quality for diffraction analysis.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks and Crystal Packing
The crystal structure analysis reveals how Fmoc-Val-N(DMB)-Gly-OH molecules arrange themselves in the solid state, driven by various non-covalent interactions.
Intramolecular Interactions: Potential intramolecular hydrogen bonds may form between the carboxylic acid group and the carbonyl oxygen of the Val-N(DMB)Gly peptide bond, or between the Fmoc N-H and the Val carbonyl oxygen. The DMB group itself might engage in weak intramolecular interactions.
Intermolecular Interactions:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The Fmoc N-H group can also act as a donor. The carbonyl oxygens of the peptide bond and carboxylic acid are potential acceptors. The oxygen atoms of the DMB methoxy groups might also act as weak hydrogen bond acceptors.
π-π Stacking: The aromatic fluorene ring of the Fmoc group and the aromatic ring of the DMB moiety are expected to participate in significant π-π stacking interactions. These interactions play a vital role in stabilizing the crystal lattice and influencing molecular arrangement. The methoxy substituents on the DMB ring can modulate the electronic properties and thus the strength of these stacking interactions.
Crystal Packing: The arrangement of molecules in the crystal lattice is dictated by the interplay of these forces. The bulky DMB group, in particular, will strongly influence the packing efficiency and the resulting crystal symmetry and unit cell dimensions. The chirality of the Val residue will also play a role in determining the packing, potentially leading to enantiomeric or diastereomeric arrangements if racemic mixtures were crystallized.
Table 3.5.1: Hypothetical Crystallographic Data for Fmoc-Val-N(DMB)-Gly-OH
| Parameter | Value | Unit | Notes |
| Crystal System | Monoclinic / Triclinic | - | Common for chiral organic molecules |
| Space Group | P1 / P2₁ / C2 / P2₁2₁2₁ | - | Dependent on molecular arrangement and symmetry |
| Unit Cell Dimensions | a = 10-15, b = 10-15, c = 15-20, α,β,γ = 90° | Å / degrees | Typical range for molecules of this size |
| Z (Molecules per asymmetric unit) | 1 or 2 | - | Reflects molecular symmetry and packing |
| R-factor | < 0.08 | - | Indicative of good crystal quality and successful structure refinement |
| Density | 1.2 - 1.4 | g/cm³ | Typical for organic compounds with aromatic rings |
| Melting Point | 150-200 (decomposition) | °C | Estimated based on similar compounds |
Table 3.5.2: Hypothetical Hydrogen Bonding and π-π Interactions
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) | Notes |
| Carboxylic Acid O-H···O=C | O (OH) | O (C=O) | 2.60-2.75 | 170-180 | Strong O-H···O hydrogen bond, common in carboxylic acids |
| Carboxylic Acid O···H-O | O (OH) | O (OH) | 2.50-2.65 | 170-180 | Dimerization of carboxylic acid via O-H···O hydrogen bonds |
| Fmoc N-H···O=C (Peptide) | N-H | O (C=O) | 2.80-3.00 | 160-175 | Peptide backbone hydrogen bond |
| π-π Stacking (Fmoc-Fmoc) | C(Fmoc) | C(Fmoc) | 3.50-3.80 | - | Parallel or offset stacking of fluorene rings |
| π-π Stacking (DMB-DMB) | C(DMB) | C(DMB) | 3.50-3.80 | - | Offset stacking of dimethoxybenzyl rings |
| π-π Stacking (Fmoc-DMB) | C(Fmoc) | C(DMB) | 3.50-3.80 | - | Inter-ring stacking between Fmoc and DMB moieties |
| DMB O···H-O (Carboxylic Acid) | O (methoxy) | O (OH) | 2.70-2.90 | 150-165 | Weak hydrogen bond interaction |
Note: Distances and angles are typical values and would be precisely determined by experimental X-ray diffraction data.
Chemical Reactivity, Stability, and Derivatization of Fmoc Val Gly Dmb Oh
Reactivity Profiles of the Carboxyl Terminus in Esterification, Amidation, and Ligation Reactions
The C-terminal carboxyl group of Fmoc-Val-Gly(DMB)-OH is the primary site for peptide chain elongation through the formation of amide bonds. This transformation is typically achieved via activation of the carboxyl group into a more reactive species, which is then susceptible to nucleophilic attack by the amino group of an incoming amino acid or peptide.
Amidation: In standard solid-phase peptide synthesis (SPPS), amidation is the cornerstone reaction. The carboxyl group of this compound is converted into a reactive ester in situ using coupling reagents. scielo.org.mx Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). iris-biotech.deiris-biotech.de Once activated, the carboxyl group readily reacts with a free N-terminal amine of a resin-bound peptide to form a new peptide bond. The presence of the bulky 2,4-dimethoxybenzyl (DMB) group on the glycine (B1666218) nitrogen does not impede this process; rather, it serves to disrupt interchain hydrogen bonding, which can prevent aggregation and improve reaction kinetics. iris-biotech.depeptide.com
Esterification: While less common in stepwise peptide elongation, the carboxyl terminus can undergo esterification. This reaction follows a similar activation mechanism to amidation. The activated carboxyl group can react with an alcohol, often under acidic or coupling agent-mediated conditions, to form an ester. This is particularly relevant when anchoring the dipeptide to a resin, for example, in the formation of a benzyl-type ester linkage to a Wang or Merrifield resin.
Ligation Reactions: For specialized applications like native chemical ligation (NCL), the C-terminal carboxyl group must first be converted into a thioester. This derivatization makes the carbonyl carbon highly electrophilic, enabling a chemoselective reaction with an N-terminal cysteine residue of another peptide segment. This process involves an initial, reversible transthioesterification followed by an irreversible S-to-N acyl shift to form a native peptide bond at the ligation site. nih.gov While this compound is not a native thioester, its carboxyl group can be readily converted to one, allowing it to serve as a precursor for chemical ligation strategies.
Selective Deprotection Strategies for the Fluorenylmethyloxycarbonyl (Fmoc) Group and their Kinetic Implications
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group, central to the widely used Fmoc/tBu strategy in SPPS. wikipedia.org Its removal is a critical step that must be rapid, complete, and selective to ensure the integrity of the growing peptide chain.
The deprotection mechanism proceeds via a base-catalyzed β-elimination (E1cB mechanism). rsc.org A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton at the C9 position of the fluorene (B118485) ring. nih.govspringernature.com This generates a stabilized carbanion, which then undergoes elimination to release carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate. nih.govluxembourg-bio.com The excess amine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion. springernature.com
The kinetics of Fmoc deprotection are rapid and influenced by the choice of base, its concentration, and the solvent. scielo.org.mx In a standard solution of 20% piperidine in N,N-dimethylformamide (DMF), the half-life (t½) for Fmoc removal is approximately 6-7 seconds, allowing for near-complete deprotection within minutes. wikipedia.orgrsc.org The reaction is generally faster in polar solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar ones. springernature.com While piperidine is most common, other bases such as 4-methylpiperidine, piperazine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in combination to optimize deprotection efficiency and minimize side reactions. rsc.orgluxembourg-bio.com
| Reagent | Concentration | Solvent | Half-Life (t½) | Notes |
| Piperidine | 20% (v/v) | DMF | ~7 s rsc.org | Standard condition for Fmoc SPPS. wikipedia.org |
| Piperidine | 5% (v/v) | DMF | ~10.4 min (in solution) scielo.org.mx | Slower kinetics, may be incomplete in SPPS. scielo.org.mx |
| Piperazine / DBU | 5% / 1% (v/v) | DMF | ~7 s rsc.org | An effective alternative to piperidine. rsc.org |
| DBU | 2% (v/v) | DMF | Rapid | Strong, non-nucleophilic base; requires a scavenger for DBF. rsc.org |
This is an interactive data table. You can sort and filter the data as needed.
Orthogonal Reactivity and Stability of the 2,4-Dimethoxybenzyl (DMB) Protecting Group
The 2,4-dimethoxybenzyl (DMB) group is employed as a temporary protecting group for the backbone amide nitrogen. Its key feature is its orthogonal stability relative to the Fmoc group. The DMB group is stable under the basic conditions required for Fmoc removal but is labile to strong acids. iris-biotech.de This orthogonality allows for the selective deprotection of the N-terminus without affecting the backbone protection during peptide synthesis. The primary roles of the DMB group are to prevent peptide aggregation by disrupting secondary structure formation and to block side reactions like aspartimide formation. iris-biotech.depeptide.com
The DMB group is cleaved under strongly acidic conditions, typically during the final step of SPPS when the peptide is cleaved from the resin and side-chain protecting groups are removed. wustl.eduglpbio.com The standard reagent for this is trifluoroacetic acid (TFA), often in a "cocktail" containing scavengers. wustl.edu
The removal mechanism is initiated by protonation of the electron-rich dimethoxy-substituted benzene (B151609) ring. This facilitates the cleavage of the C-N bond, generating the unprotected peptide amide and a highly stable 2,4-dimethoxybenzyl carbocation. The presence of two electron-donating methoxy (B1213986) groups significantly stabilizes this carbocation, making the DMB group more acid-labile than a standard benzyl (B1604629) group. chem-station.com To prevent this reactive carbocation from causing side reactions, such as the alkylation of sensitive residues like tryptophan or methionine, scavengers like triisopropylsilane (B1312306) (TIS) or water are included in the cleavage mixture. nih.gov
The unique stability profile of the DMB group makes it compatible with a wide range of other protecting groups used in complex synthetic schemes. This allows for the strategic design of peptides with intricate architectures.
| Protecting Group | Type | Removal Condition | Compatibility with DMB |
| Fmoc | Base-labile | 20% Piperidine/DMF | Orthogonal |
| Boc (tert-butyloxycarbonyl) | Acid-labile | Strong acid (e.g., TFA) | Cleaved simultaneously |
| tBu (tert-butyl) | Acid-labile | Strong acid (e.g., TFA) | Cleaved simultaneously |
| Trt (Trityl) | Highly acid-labile | Dilute TFA | Cleaved simultaneously |
| Cbz (Carboxybenzyl) | Hydrogenolysis | H₂/Pd-C | Orthogonal total-synthesis.com |
| Alloc (Allyloxycarbonyl) | Pd(0)-catalyzed | Pd(PPh₃)₄ / Scavenger | Orthogonal |
| ivDde | Hydrazine-labile | 2% Hydrazine/DMF | Orthogonal |
This is an interactive data table. You can sort and filter the data as needed.
Regioselective Functionalization Pathways at Available Sites (e.g., DMB aromatic ring, Valine side chain)
While this compound is primarily designed for peptide elongation, its structure contains sites that could potentially undergo regioselective functionalization, although such modifications are not standard practice in peptide synthesis.
DMB Aromatic Ring: The aromatic ring of the DMB group is highly activated towards electrophilic aromatic substitution due to the two electron-donating methoxy groups. In principle, reactions such as nitration, halogenation, or Friedel-Crafts acylation could be performed. However, the conditions required for these reactions are often harsh and incompatible with the integrity of the peptide backbone and other protecting groups. Such functionalization is generally considered an undesirable side reaction.
Valine Side Chain: The isopropyl side chain of valine consists of saturated aliphatic C-H bonds. These bonds are chemically inert under most conditions used in peptide chemistry. Functionalization of this site would require highly reactive species, such as free radicals, which would lack selectivity and lead to the degradation of the peptide. Therefore, the valine side chain is not considered a viable site for regioselective functionalization.
Mechanistic Studies of Hydrolysis, Transamidation, and Epimerization Reactions involving this compound
During the course of multi-step peptide synthesis, this compound and the subsequent peptide chain can be susceptible to several side reactions that can compromise the yield and purity of the final product. bibliomed.org
Hydrolysis: The amide bonds of the dipeptide backbone are generally stable but can undergo hydrolysis under prolonged exposure to strong acidic or basic conditions, leading to peptide chain cleavage. nih.gov Enzymatic hydrolysis is also a possible degradation pathway. researchgate.net The carbamate (B1207046) linkage of the Fmoc group can also be hydrolyzed, though this is less common than the standard base-catalyzed elimination.
Transamidation: This side reaction involves the cleavage of an existing amide bond and its reformation with a different amine. While uncommon under standard SPPS conditions, it can be promoted by high temperatures or certain catalysts. nih.gov For instance, the intramolecular attack of a deprotected N-terminal amine on a downstream amide bond could, in principle, lead to backbone rearrangement, although this is a low-probability event. A more relevant risk is the reaction of the activated carboxyl group with nucleophilic species other than the intended amine, or side reactions involving specific amino acid side chains. nih.gov
Epimerization: Epimerization is the loss of stereochemical integrity at the α-carbon of an amino acid, which can significantly impact the biological activity of the final peptide. nih.gov It can occur via two main mechanisms. First, during the carboxyl group activation step for coupling, over-activation can increase the acidity of the α-proton. Its abstraction by a base leads to the formation of a planar enolate or oxazolone (B7731731) intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-isomers. bibliomed.orgnih.gov Second, direct abstraction of the α-proton by the base used for Fmoc deprotection can also lead to epimerization, especially for amino acids with electron-withdrawing side chains. nih.gov Valine is generally considered to be relatively resistant to epimerization due to the steric bulk of its isopropyl side chain, which hinders both α-proton abstraction and the approach to a planar intermediate. acs.org
| Side Reaction | Mechanism | Common Cause | Impact on this compound |
| Hydrolysis | Nucleophilic attack by water on amide bond | Prolonged exposure to strong acid/base | Cleavage of Val-Gly peptide bond |
| Transamidation | Amide bond cleavage and reformation | High temperature, specific catalysts | Formation of undesired peptide sequences nih.gov |
| Epimerization | α-proton abstraction leading to racemization | Over-activation of carboxyl group; strong bases | Loss of stereochemical purity at the valine α-carbon nih.gov |
This is an interactive data table. You can sort and filter the data as needed.
Stability Studies under Varied Environmental Conditions (e.g., pH, temperature, light, oxidative stress) Relevant to Chemical Handling and Storage
While specific, quantitative stability studies detailing the degradation kinetics of this compound under a range of environmental conditions are not extensively documented in publicly available literature, a comprehensive understanding of its stability can be inferred from the known chemical properties of its constituent parts: the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, the dipeptide backbone, and the 2,4-dimethoxybenzyl (DMB) protecting group. These characteristics are crucial for establishing appropriate protocols for the handling and storage of this compound.
pH Stability
The stability of this compound is highly dependent on pH. The Fmoc group is notoriously labile under basic conditions. chempep.com Cleavage of the Fmoc group occurs via a β-elimination mechanism, which is readily initiated by primary and secondary amines, such as piperidine, as well as other bases. chempep.com This sensitivity to bases necessitates the avoidance of alkaline conditions during storage and handling to prevent premature deprotection.
Conversely, the Fmoc group is generally stable under acidic conditions, allowing for the selective removal of other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, without affecting the N-terminal protection. chempep.com Peptide bonds themselves can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, although they are generally stable at near-neutral pH. For prolonged storage in solution, maintaining a slightly acidic pH of 5-6 in sterile buffers is recommended to enhance stability. wpmucdn.comsigmaaldrich.com
Temperature Stability
For long-term storage, lyophilized Fmoc-protected amino acids and peptides should be kept at low temperatures, with -20°C being a common recommendation. wpmucdn.compeptide.com Some sources suggest that for optimal long-term preservation, storage at -80°C is preferable. sigmaaldrich.com While lyophilized peptides can be stable for weeks to months at room temperature if kept away from heat, light, and moisture, low-temperature storage significantly extends their shelf life. peptide.com
High temperatures can promote the degradation of the compound. Studies have shown that thermal cleavage of the Fmoc group can occur at elevated temperatures, for instance at 120°C in solvents like DMSO, without the need for a basic reagent. chimia.ch Repeated freeze-thaw cycles should also be avoided as they can accelerate the degradation of peptides in solution. wpmucdn.compeptide.com Before use, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. wpmucdn.compeptide.com
Light Sensitivity
Many peptides and their derivatives are sensitive to light. peptide.com The fluorenyl moiety of the Fmoc group is a chromophore that can absorb UV light. nih.gov Prolonged exposure to direct light should be avoided to prevent potential photochemical degradation. Therefore, it is recommended to store this compound in a dark place or in amber vials to protect it from light. wpmucdn.comyanfenbio.com
Oxidative Stress
The amino acid residues in this compound, valine and glycine, are not particularly susceptible to oxidation under normal handling and storage conditions. However, like many organic molecules, the compound can be sensitive to strong oxidizing agents. To minimize the risk of oxidation from atmospheric oxygen over long-term storage, it is good practice to purge the container with an inert gas like nitrogen or argon before sealing. wpmucdn.comsigmaaldrich.com
Summary of Stability and Storage Recommendations
The following table summarizes the key stability considerations and recommended handling and storage conditions for this compound based on the general properties of Fmoc-protected dipeptides.
| Condition | Stability Profile | Handling and Storage Recommendations |
|---|---|---|
| pH | Highly labile in basic conditions (pH > 8). chempep.comsigmaaldrich.com Generally stable in acidic to neutral conditions. chempep.com Optimal solution stability at pH 5-6. wpmucdn.comsigmaaldrich.com | Avoid basic solutions and buffers. For solutions, use sterile, slightly acidic buffers. wpmucdn.com |
| Temperature | Susceptible to thermal degradation at high temperatures. chimia.ch Lyophilized powder is stable for short periods at room temperature. wpmucdn.compeptide.com | Long-term storage of lyophilized powder at -20°C or -80°C. wpmucdn.comsigmaaldrich.com Avoid repeated freeze-thaw cycles for solutions. sigmaaldrich.compeptide.com Allow to warm to room temperature before opening. wpmucdn.compeptide.com |
| Light | Potentially sensitive to UV and direct light due to the Fmoc group. peptide.com | Store in the dark or in light-protective containers. wpmucdn.comyanfenbio.com |
| Oxidative Stress | Generally stable, as Val and Gly are not prone to oxidation. sigmaaldrich.com | For long-term storage, consider purging the container with an inert gas (nitrogen or argon). wpmucdn.comsigmaaldrich.com Store tightly sealed to minimize exposure to air and moisture. peptide.com |
Applications As a Specialized Building Block in Advanced Peptide Synthesis and Design
Incorporation into Complex Oligopeptide Sequences using Solid-Phase Peptide Synthesis (SPPS)
In the domain of Solid-Phase Peptide Synthesis (SPPS), Fmoc-Val-Gly(DMB)-OH serves as a powerful tool for constructing complex oligopeptides. Its utility is most pronounced in sequences that are challenging to assemble using standard protocols.
The incorporation of N-substituted amino acids, such as the Gly(DMB) moiety, can be challenging in automated SPPS. The steric bulk of the substituent on the nitrogen atom can hinder the approach of the incoming activated amino acid, leading to incomplete coupling reactions. peptide.com Standard automated synthesis protocols often rely on high coupling efficiency to produce the desired peptide in high purity. nih.govamericanpeptidesociety.orgbeilstein-journals.org
To circumvent the difficult acylation of the DMB-protected nitrogen, the use of pre-formed dipeptides like this compound is a highly effective strategy. peptide.comsigmaaldrich.comresearchgate.net By introducing two amino acid residues in a single coupling step, the problematic coupling to the sterically hindered secondary amine is avoided. sigmaaldrich.com This approach is compatible with standard automated synthesizers and common coupling reagents. The dipeptide can be incorporated using any standard coupling method, such as those employing carbodiimides or phosphonium (B103445)/aminium salts. sigmaaldrich.comnih.gov
| Coupling Strategy | Description | Advantage for N-Substituted Residues |
| Dipeptide Incorporation | Use of a pre-formed Fmoc-Xaa-(DMB)Gly-OH unit. | Bypasses the sterically hindered coupling to the DMB-protected nitrogen. sigmaaldrich.com |
| Standard Activators | Reagents like HBTU, TBTU, HOBt, DIC are effective. | Compatible with automated protocols and ensures efficient activation of the dipeptide's carboxyl group. nih.govsigmaaldrich.com |
| Microwave Heating | Application of microwave energy during the coupling step. | Can enhance the rate and efficiency of coupling reactions, particularly for sterically demanding residues. researchgate.net |
This table illustrates common strategies to facilitate the incorporation of sterically hindered N-substituted glycine (B1666218) residues in automated peptide synthesis.
A primary challenge during the elongation of peptide chains in SPPS is the tendency for intermolecular aggregation, which is driven by hydrogen bonding between backbone amides. peptide.comsigmaaldrich.com This aggregation can lead to poor solvation of the growing peptide-resin, resulting in incomplete deprotection and coupling steps, and ultimately, low yields and impure products. alfa-chemistry.com
The DMB group on the glycine backbone nitrogen acts as a temporary protecting group that physically disrupts the formation of the regular secondary structures responsible for aggregation. peptide.compeptide.com By replacing an amide proton with the bulky DMB moiety, it effectively breaks the hydrogen-bonding patterns that initiate peptide chain association. sigmaaldrich.com This "disrupting" effect is analogous to that of pseudoproline dipeptides. sigmaaldrich.comresearchgate.net Consequently, the peptide chain remains better solvated, allowing for more efficient and predictable acylation and deprotection kinetics. sigmaaldrich.comalfa-chemistry.com The DMB group is conveniently removed during the final acid-mediated cleavage of the peptide from the resin (e.g., with trifluoroacetic acid), regenerating the native peptide sequence. sigmaaldrich.comiris-biotech.de This strategy has proven essential for the successful synthesis of hydrophobic peptides, such as amyloid and transmembrane sequences, which are notoriously difficult to prepare. sigmaaldrich.com
Utility in Segment Condensation and Chemo-Selective Ligation Strategies in Solution Phase Peptide Synthesis
While predominantly used in SPPS, the principles behind using this compound are also applicable to solution-phase synthesis, particularly in fragment condensation and chemoselective ligation. In these strategies, smaller, protected peptide segments are synthesized and then joined together to form a larger polypeptide.
Backbone protection with groups like DMB can be instrumental in preventing epimerization at the C-terminal residue of a peptide segment during its activation for fragment condensation. researchgate.net This is a significant advantage as racemization is a common and serious side reaction in such couplings. Furthermore, the improved solubility imparted by the DMB group can be beneficial in the solution phase, facilitating reactions between large, often poorly soluble, peptide fragments. researchgate.net
In chemo-selective ligation, two unprotected peptide fragments are joined via a unique, mutually reactive functionality. nih.govsemanticscholar.org A peptide fragment containing a Gly(DMB) residue can be prepared using SPPS and then cleaved from the resin. After purification, the DMB group is removed with acid to yield the native peptide segment, which can then be used in a ligation reaction, such as native chemical ligation (NCL), where a C-terminal thioester reacts with an N-terminal cysteine residue. researchgate.net The temporary disruption of aggregation by the DMB group during the synthesis of the fragment ensures its efficient preparation and high purity, which is critical for the success of the subsequent ligation step.
Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides
The modification of amino acid backbones is a cornerstone of peptidomimetic design, aiming to create molecules that mimic the structure and function of natural peptides but with enhanced properties like improved stability against enzymatic degradation or better bioavailability. slideshare.netslideshare.netresearchgate.netacs.org
Modifying the amide backbone nitrogen of an amino acid residue profoundly impacts the peptide's conformational possibilities. nih.gov N-alkylation, including the introduction of a DMB group, eliminates the amide proton, thereby removing a crucial hydrogen bond donor. slideshare.net This alteration has several key consequences:
Disruption of Secondary Structures: It prevents the formation of canonical secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding. researchgate.net
Induction of Turns: The steric bulk of the N-substituent can favor specific backbone torsion angles, predisposing the peptide to adopt turn-like structures, such as β-turns. chemrxiv.orgchemrxiv.org
Enhanced Proteolytic Stability: The modified peptide bond is often resistant to cleavage by proteases, which significantly increases the in-vivo half-life of the peptide. researchgate.net
These features make N-modified amino acids, and by extension building blocks like this compound, valuable tools for designing conformationally constrained peptides and peptidomimetics with specific, predictable three-dimensional structures and enhanced therapeutic potential. rsc.orgnih.gov
The conformation of a peptide backbone is defined by a series of torsion angles, principally phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). bioinf.org.ukresearchgate.net For a standard glycine residue, the absence of a side chain allows it to access a wide range of φ and ψ angles, lending significant flexibility to the peptide chain. nih.govproteinstructures.com
Studies on aza-peptides (where the α-carbon is replaced by nitrogen) show that backbone substitution restricts the available conformational space to regions that often correspond to the i+1 and i+2 positions of β-turns. chemrxiv.orgchemrxiv.org While the Gly(DMB) modification is different, a similar principle applies: the bulky substituent preorganizes the backbone into a more defined conformation. The specific impact of the Val-Gly(DMB) sequence would depend on the interplay between the steric demands of the valine side chain and the DMB group, but it is expected to favor more extended or turn-like conformations over helical ones. This conformational biasing is a powerful tool for locking a peptide into a bioactive conformation. nih.govnih.gov
| Secondary Structure | Typical φ Angle Range (°) | Typical ψ Angle Range (°) | Expected Impact of Gly(DMB) |
| Right-handed α-helix | -60 to -50 | -50 to -40 | Disfavored due to loss of H-bond donor and steric clashes. |
| β-sheet (parallel) | -140 to -110 | +110 to +135 | Possible, but inter-chain H-bonding is disrupted at the modification site. |
| β-sheet (antiparallel) | -140 to -110 | +110 to +135 | Possible, but inter-chain H-bonding is disrupted at the modification site. |
| Type I β-turn (i+2) | -90 | 0 | Potentially favored due to conformational restriction. chemrxiv.org |
| Type II β-turn (i+1) | -60 | +120 | Potentially favored due to conformational restriction. chemrxiv.org |
This table summarizes typical backbone torsion angles for common secondary structures and the likely influence of incorporating a Gly(DMB) residue, which restricts conformational freedom.
Generation of Research Probes and Ligands for Molecular Recognition Studies and Chemical Biology Investigations
The synthesis of high-fidelity peptide-based research probes and ligands is crucial for investigating molecular recognition events and dissecting complex biological processes. The incorporation of this compound into a peptide sequence can be a strategic decision to ensure the successful synthesis of probes and ligands that might otherwise be difficult to obtain. The DMB group on the glycine residue effectively disrupts the interchain hydrogen bonding that often leads to peptide aggregation during synthesis. peptide.comnih.govpeptide.com This is particularly beneficial when synthesizing peptides that are rich in hydrophobic residues or have a high tendency to form secondary structures on the solid support. nih.govnih.gov
By preventing aggregation, this compound facilitates more efficient and complete coupling reactions, leading to a final product with higher purity. peptide.comnih.gov This is of utmost importance for research probes and ligands, where even minor impurities can lead to ambiguous or erroneous results in sensitive biological assays. For instance, in the study of protein-protein interactions or enzyme-substrate binding, a well-defined peptide ligand is necessary to ensure that the observed biological activity is a direct result of the intended molecular interaction.
Furthermore, the Val-Gly motif itself can be a critical component of a recognition sequence. The use of the DMB-protected dipeptide ensures that this specific sequence is incorporated with high fidelity, preserving the structural integrity required for molecular recognition. While specific examples of research probes directly synthesized using this compound are not extensively detailed in the available literature, the established benefits of DMB-dipeptides in synthesizing "difficult" sequences strongly support their utility in this context. nih.govsemanticscholar.org The improved synthesis outcomes enable the reliable production of peptides that can be further modified with fluorescent tags, biotin (B1667282) labels, or other reporter groups to generate versatile tools for chemical biology investigations.
Role in Scaffold Design for Combinatorial Chemistry and Library Synthesis Approaches
Combinatorial chemistry and the synthesis of peptide libraries are powerful tools for drug discovery and the identification of novel bioactive molecules. nih.govpeptide.com These techniques rely on the systematic and efficient synthesis of a large number of diverse peptide sequences. The use of specialized building blocks like this compound can be advantageous in the construction of peptide-based scaffolds for combinatorial libraries.
A key challenge in library synthesis is ensuring that all intended peptide sequences are produced in sufficient purity and quantity. nih.gov Peptide aggregation during synthesis can lead to a bias in the library, where certain sequences are underrepresented or absent altogether. By incorporating this compound at strategic positions within a peptide scaffold, chemists can mitigate the risk of aggregation, particularly in hydrophobic regions of the library sequences. peptide.comnih.gov This leads to a more uniform and representative library, increasing the probability of identifying active compounds during the screening process.
The "split-and-mix" synthesis approach, a common method for generating one-bead-one-compound libraries, benefits from high coupling efficiencies at every step to ensure the integrity of each unique sequence. peptide.comresearchgate.net The use of DMB-dipeptides can contribute to achieving these high efficiencies, especially when dealing with sequences known to be problematic. peptide.comnih.gov
While the general principles of using protected amino acids in combinatorial synthesis are well-established, specific examples detailing the extensive use of this compound as a central scaffold component in large-scale library synthesis are not prevalent in the reviewed literature. However, the known advantages of DMB-dipeptides in improving the synthesis of a wide range of peptide sequences suggest their potential as valuable components in the design of diverse and high-quality peptide libraries. semanticscholar.org
Development of Novel Linkers, Cyclization Precursors, and Peptide Macrocycles
The development of novel peptide architectures, such as those involving specialized linkers and macrocyclic structures, is a growing area of interest in peptide science, primarily due to the enhanced stability and biological activity these modifications can confer. nih.gov this compound can play a significant role in the synthesis of linear peptide precursors destined for cyclization.
Peptide macrocyclization is often a challenging synthetic step, and the purity and conformational properties of the linear precursor are critical for achieving high cyclization yields. nih.gov The incorporation of a DMB group on the peptide backbone can pre-organize the linear peptide into a conformation that is more amenable to cyclization, thereby increasing the efficiency of the ring-closing reaction. researchgate.net This is because the DMB group can disrupt intramolecular hydrogen bonds that might favor an extended conformation, instead promoting a turn-like structure that brings the peptide termini into closer proximity. researchgate.net
The successful synthesis of the linear precursor is a prerequisite for any cyclization attempt. As previously discussed, this compound is instrumental in the synthesis of difficult sequences that are prone to aggregation. peptide.comnih.gov This is particularly relevant for peptides designed for cyclization, as they often contain hydrophobic residues to enhance membrane permeability or target engagement.
Furthermore, the Val-Gly sequence can be part of a linker or a turn motif within a macrocyclic structure. The use of the DMB-protected dipeptide ensures the error-free incorporation of this unit, which is essential for the final three-dimensional structure and biological function of the macrocycle. While the general utility of DMB-protected amino acids in facilitating peptide cyclization is recognized, specific, detailed examples of novel linkers or a series of peptide macrocycles synthesized using this compound are not extensively documented in the current body of scientific literature. However, the foundational role of this building block in producing high-quality linear precursors for such applications is well-supported by its known chemical properties. peptide.comresearchgate.net
Conformational Analysis and Computational Modeling of Fmoc Val Gly Dmb Oh and Its Derivatives
Experimental Probes for Solution-State Conformation: NMR Coupling Constants, NOE-Based Distance Restraints, and Relaxation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the solution-state conformation of peptides. Techniques such as measuring scalar coupling constants (e.g., ) and Nuclear Overhauser Effects (NOEs) provide crucial information about dihedral angles and through-space proximities between atoms, respectively mdpi.comnorthwestern.edupnas.orgresearchgate.net.
NMR Coupling Constants: Specifically, the coupling constant, which relates to the dihedral angle of the peptide backbone, can be correlated with specific secondary structure elements like -helices and -sheets mdpi.comnorthwestern.edupnas.org. For Fmoc-Val-Gly(DMB)-OH, these measurements would help define the angles of both the Valine and the N-substituted Glycine (B1666218) residues. The presence of the DMB group on the glycine nitrogen might influence the typical values observed for standard dipeptides, potentially restricting rotation around the peptide bond.
NOE-Based Distance Restraints: NOEs provide distance information between protons that are spatially close, even if they are far apart in the sequence. These distance restraints are critical for building and refining peptide structures, helping to define the relative orientation of side chains and backbone segments mdpi.comnih.gov.
Table 1: Illustrative NMR Parameters for Dipeptide Conformation
| Parameter | Typical Range (Hz) | This compound (Expected) | Notes |
| (Val) | 5.5 - 9.0 | 6.0 - 7.5 | Sensitive to angle; expected to reflect Val's conformation. |
| (Gly(DMB)) | 5.0 - 8.5 | 5.5 - 7.0 | Glycine's is less constrained; DMB may influence this. |
| NOE (e.g., Hα(Val)-Hβ(Val)) | Varies | Present | Indicates proximity, aids in defining side-chain conformation. |
| NOE (e.g., Hα(Val)-HN(Gly)) | Varies | Present | Indicates through-space proximity between residues. |
| NOE (e.g., Hα(Gly)-HN(Val)) | Varies | Present | Indicates through-space proximity between residues. |
| N Relaxation () | Varies | Probes ps-ns dynamics | Sensitive to local flexibility and solvent interactions. |
Advanced Computational Chemistry Approaches
Computational methods are indispensable for exploring the vast conformational space of peptides and predicting their stable structures and dynamic properties.
Ab initio and DFT calculations provide high-accuracy descriptions of molecular energies, geometries, and electronic properties. These methods can map out the potential energy surface (PES) of a dipeptide, identifying local and global minima corresponding to stable conformations figshare.commdpi.comrsc.orgnih.govajol.inforesearchgate.net. By calculating energy differences between conformers, their relative populations at a given temperature can be estimated. DFT calculations can also reveal electronic properties such as charge distribution, dipole moments, and frontier orbital energies, which are crucial for understanding intermolecular interactions and reactivity. The inclusion of solvent models (implicit or explicit) is vital for accurately representing solution-state behavior mdpi.comrsc.orgnih.govmdpi.comnih.gov.
Molecular Dynamics (MD) simulations allow the exploration of peptide dynamics over time by integrating Newton's equations of motion. These simulations can capture the flexibility of the peptide backbone, the movement of side chains, and the influence of the surrounding solvent mdpi.comrsc.orgnih.gov. By simulating the system over extended periods (nanoseconds to microseconds), MD can reveal conformational ensembles, transition pathways between states, and the impact of solvent molecules on peptide structure and stability aip.orgmdpi.comrsc.orgnih.govrsc.org. For this compound, MD simulations would be instrumental in understanding how the DMB group affects the dynamic behavior and solvent interactions.
Conformational searching algorithms are designed to systematically or stochastically explore the multidimensional conformational space of a molecule to identify its lowest-energy structures uni-muenchen.denih.govaip.orgnih.govblogspot.comd-nb.infonih.govacs.org. Techniques like simulated annealing, Monte Carlo methods, genetic algorithms, and systematic dihedral angle scans are employed. Energy minimization is then used to refine these candidate structures to their nearest local minima. The ultimate goal is to locate the global minimum, representing the most stable conformation. For complex molecules like this compound, a combination of these methods is often necessary to ensure comprehensive sampling of the conformational landscape uni-muenchen.denih.govaip.orgblogspot.comd-nb.info.
Influence of the N-Substituted Glycine (Gly(DMB)) on Dipeptide Backbone Torsion Angles (Phi, Psi) and Peptide Helicity
The substitution of the glycine nitrogen with the bulky 2,4-dimethoxybenzyl (DMB) group is expected to have a significant impact on the dipeptide's conformation. N-substituted glycines, often referred to as -peptoids, possess a backbone structure where the side chain is attached to the amide nitrogen instead of the -carbon cnr.itrsc.orgresearchgate.netresearchgate.net. This N-substitution precludes intrachain hydrogen bonding involving the backbone amide N-H, a key feature in stabilizing secondary structures like -helices and -sheets in conventional peptides rsc.orgchemrxiv.orgrsc.orgsigmaaldrich.com.
Table 2: Representative Low-Energy Conformations of this compound
| Conformer | Relative Energy (kcal/mol) | (Val) | (Val) | (Gly(DMB)) | (Gly(DMB)) | Description / Helicity Propensity |
| C1 | 0.0 | -60 | -40 | -80 | 160 | Extended, potential for -turn |
| C2 | 1.2 | -70 | 150 | -70 | 150 | -helical-like |
| C3 | 2.5 | -120 | 140 | -60 | 170 | Mixed / character |
| C4 | 3.8 | 60 | 150 | -90 | 150 | Less stable, specific turn type |
Note: and refer to the backbone torsion angles of Valine. and refer to the backbone torsion angles of the N-substituted Glycine residue (specifically around the N-Gly bond). Energies are relative and illustrative. The DMB group's influence on the and of the N-substituted glycine is a key area of investigation.
Stereochemical Control, Configurational Stability, and Conformational Preferences of the Dipeptide Unit
The dipeptide unit begins with L-Valine, which introduces a chiral center at its -carbon. This inherent chirality influences the conformational landscape and can lead to diastereomeric conformers or distinct populations of structures. The N-substitution of glycine with the DMB group does not introduce a new chiral center at the glycine -carbon (as glycine is achiral), but the DMB group itself can potentially exist as atropisomers if rotation around the bond connecting it to the nitrogen is sufficiently hindered, though this is less common for DMB.
The configurational stability of the identified conformers is assessed by their relative energies and the energy barriers for interconversion. Computational methods like MD simulations can reveal the dynamic stability and interconversion rates between different conformational states. The conformational preferences of the this compound unit will be dictated by a complex interplay of factors, including:
Steric interactions: The bulkiness of the Fmoc group, the Valine side chain, and particularly the DMB group will lead to preferred dihedral angles that minimize steric clashes.
Hydrogen bonding: While the DMB group on glycine disrupts backbone N-H hydrogen bonding, the Fmoc group and the Valine residue can still participate in intramolecular or solvent-mediated hydrogen bonding.
The N-substitution of glycine with DMB is known to disrupt aggregation and improve solubility by masking hydrogen bonding potential rsc.orgsigmaaldrich.com. This suggests that this compound might adopt more extended or less ordered conformations in solution compared to a standard Val-Gly dipeptide, or it might stabilize specific helical or turn-like structures due to the steric influence of the DMB group cnr.itchemrxiv.orgnih.gov.
Compound List
this compound
Fmoc-Val-Gly-OH (standard dipeptide for comparison)
2,4-dimethoxybenzyl (DMB) group
L-Valine
Glycine
Fmoc (9-fluorenylmethyloxycarbonyl) group
This comprehensive analysis, combining experimental NMR data with advanced computational techniques, is essential for understanding the unique conformational properties conferred by the DMB modification in the context of a Val-Gly dipeptide.
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling for Designed Peptides Incorporating this Building Block in Research Tools
The strategic incorporation of modified amino acid building blocks, such as this compound, into peptide sequences is a cornerstone of modern peptide design for research applications. These modifications allow for fine-tuning of peptide properties, leading to enhanced specificity, stability, and activity. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are indispensable computational methodologies that elucidate the complex interplay between a peptide's structure and its biological function. These techniques enable researchers to move beyond empirical screening towards rational design, predicting how structural variations, including the introduction of non-natural amino acids like the DMB-modified glycine residue, influence a peptide's behavior.
QSAR Approaches for Modified Peptides
QSAR establishes a quantitative, mathematical link between a molecule's structural features and its biological activity. For peptides, this involves translating the amino acid sequence into a series of numerical descriptors that represent physicochemical, electronic, and steric properties. These descriptors are then correlated with experimentally determined biological activities using robust statistical methods.
Amino Acid Descriptors: The foundation of peptide QSAR lies in the selection of appropriate descriptors for each amino acid residue. These can range from simple physicochemical properties such as hydrophobicity (e.g., LogP), polarity, molecular weight, and charge, to more complex steric parameters like molar refractivity or van der Waals volume plos.orgacs.orgbiospec.netresearchgate.net. The introduction of a modified amino acid such as Gly(DMB), assuming DMB refers to a Dimethoxybenzyl group, necessitates descriptors that capture the unique characteristics imparted by this substituent. The DMB moiety is expected to significantly increase hydrophobicity and steric bulk, and introduce aromaticity, all of which can profoundly influence a peptide's interaction profile with its target.
QSAR Methodologies: A variety of statistical techniques are employed to construct predictive QSAR models.
Classical QSAR: Approaches like Hansch analysis and Free-Wilson methods utilize linear regression to correlate activity with specific molecular descriptors or substituent properties, providing insights into the additive effects of structural modifications biotechnologycongress.comannamalaiuniversity.ac.in.
3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), explicitly consider the three-dimensional conformation of peptides. They generate spatial maps of steric and electronic fields, requiring careful alignment of related peptide structures. Challenges in peptide alignment have led to the development of specialized techniques such as HomoSAR, which leverages homology modeling principles, and ensemble QSAR (eQSAR), which accounts for conformational ensembles generated via molecular dynamics simulations biotechnologycongress.comnih.govnih.govcabidigitallibrary.orgsajeb.org.
Statistical Modeling: Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and k-nearest neighbors (k-NN) are widely used to build statistically significant and predictive models plos.orgcabidigitallibrary.orgtandfonline.combiologists.com. The predictive power of these models is typically evaluated using metrics like the coefficient of determination (r²) for the training set and the cross-validated coefficient of determination (q²) for internal validation, ensuring robustness and generalizability nih.govnih.govtandfonline.com.
Pharmacophore Modeling for Peptide Functionality
Pharmacophore modeling identifies the critical three-dimensional arrangement of chemical features—such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups—that are essential for a molecule to bind to its biological target and elicit a specific response dovepress.com. For peptides, these pharmacophoric elements are primarily dictated by the side chains and backbone structure of their constituent amino acids.
Feature Identification: Pharmacophore models are typically generated by analyzing a set of known active molecules or by mapping interaction points within a protein's binding site plos.orgdovepress.commdpi.comnih.gov. The inclusion of a modified amino acid like Gly(DMB) introduces distinct pharmacophoric contributions. The DMB group, with its aromatic ring, can participate in pi-pi stacking and hydrophobic interactions, significantly altering the peptide's binding profile and potentially contributing to high binding affinity or specificity nih.govnih.gov.
Application in Design: Pharmacophore models serve as powerful templates for virtual screening to identify novel peptide candidates with desired activities. They also guide the rational design of peptidomimetics and modified peptides by highlighting the critical features for target interaction, thereby enabling optimization of properties such as binding affinity, specificity, and metabolic stability dovepress.comnih.govacs.orgbiorxiv.orgfip.org.
Application to this compound in Research Tools
The strategic deployment of this compound in peptide design for research tools, such as molecular probes or modulators of specific biological pathways, leverages the unique structural attributes conferred by the DMB modification.
Pharmacophore-Driven Design: Pharmacophore models can precisely delineate the specific interactions mediated by the DMB-modified glycine residue. If the DMB group is identified as a key pharmacophoric feature, researchers can design related peptides that either mimic or enhance these interactions, or conversely, design peptides where this feature is modified or absent to systematically probe its precise role in target engagement. This approach is particularly valuable for creating peptides that function as highly selective inhibitors, agonists, or antagonists in complex biological assays.
The synergistic application of QSAR and pharmacophore modeling provides a systematic and efficient framework for designing and refining peptides that incorporate novel building blocks like this compound, thereby accelerating the development of precise and effective research tools.
Data Tables
To illustrate the principles discussed, the following tables present hypothetical data representative of QSAR and pharmacophore modeling studies in peptide research.
Table 1: Example QSAR Model Parameters for Peptide Activity
| Descriptor Category | Descriptor Name | Coefficient (β) | p-value | r² | q² (LOO) |
| Physicochemical | LogP (Hydrophobicity) | 1.25 | < 0.001 | 0.88 | 0.79 |
| Steric | Molar Refractivity (MR) | -0.78 | 0.015 | ||
| Electronic | Partial Atomic Charge (N) | 2.10 | 0.005 | ||
| Model Summary |
Description: This table presents hypothetical parameters from a QSAR model correlating peptide structure with biological activity. Descriptors like LogP (hydrophobicity), Molar Refractivity (steric bulk), and Partial Atomic Charge are used. The coefficients (β) indicate the direction and magnitude of influence, while p-values assess statistical significance. The r² and q² values indicate the model's goodness-of-fit and predictive ability, respectively. A building block like this compound would contribute specific values for these descriptors, particularly in hydrophobicity and steric bulk due to the DMB group.
Table 2: Hypothetical Pharmacophore Features and Their Contributions
| Pharmacophore Feature | Description | Importance Score (Hypothetical) | Contribution to Binding (Hypothetical) |
| Hydrophobic (H) | Non-polar interaction | 0.85 | High |
| Aromatic (AR) | π-electron system interaction | 0.92 | Very High |
| Hydrogen Bond Donor (HBD) | Donates hydrogen to acceptor | 0.65 | Moderate |
| Hydrogen Bond Acceptor (HBA) | Accepts hydrogen from donor | 0.70 | Moderate |
| Positive Ionizable (PI) | Positively charged group | 0.40 | Low |
Compound List
this compound
Valine (Val)
Glycine (Gly)
Fmoc (Fluorenylmethyloxycarbonyl)
Analytical and Quality Control Methodologies for Fmoc Val Gly Dmb Oh Building Blocks
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for evaluating the purity, identity, and for purifying Fmoc-Val-Gly(DMB)-OH. These techniques allow for the separation of the target compound from synthetic by-products, unreacted starting materials, and other impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity, Identity, and Retention Behavior Analysis
RP-HPLC is the cornerstone for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity. Typically, a C18 or C8 stationary phase is used with a mobile phase gradient consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often acidified with trifluoroacetic acid (TFA) or formic acid nih.govnih.govgoogle.com. The Fmoc group provides a strong chromophore, allowing for detection by UV-Vis spectroscopy, commonly at wavelengths around 214 nm (for the peptide bond) or 254 nm/300-320 nm (for the Fmoc group) mdpi.comrsc.orgresearchgate.net.
RP-HPLC analysis provides a purity profile, where the percentage of the main peak relative to the total peak area indicates the compound's purity. The retention time of the main peak, when compared to a reference standard analyzed under identical conditions, helps confirm the identity of this compound. Variations in mobile phase composition, pH, or temperature can influence retention behavior, which is studied to optimize separation and understand the compound's physicochemical properties.
Representative RP-HPLC Purity Analysis Data:
| Parameter | Value/Description |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient: Water/Acetonitrile with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Injection Vol | 10 µL |
| Temperature | 25 °C |
| Main Peak RT | ~15.5 min (Hypothetical) |
| Purity (Area%) | ≥ 99.0% (as per supplier specifications chemimpex.comruifuchemical.com) |
Chiral HPLC for Enantiomeric Purity Determination and Stereoisomeric Resolution
While this compound itself is a defined dipeptide, the chirality of the constituent amino acids (L-Valine and Glycine (B1666218), which is achiral) is critical. If the starting materials were racemic or if racemization occurred during synthesis, chiral HPLC would be employed to ensure the correct stereoisomer is present. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of Fmoc-protected amino acids phenomenex.comwindows.net. These columns, often used in reversed-phase mode, can resolve L- and D-enantiomers, allowing for the determination of enantiomeric excess (ee).
Representative Chiral HPLC Enantiomeric Purity Data (for L-Valine component):
| Parameter | Value/Description |
| Column | Lux Cellulose-2 (or similar CSP) (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: e.g., Hexane/Isopropanol/TFA mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol | 10 µL |
| Temperature | 25 °C |
| L-Enantiomer RT | ~12.0 min (Hypothetical) |
| D-Enantiomer RT | ~14.5 min (Hypothetical) |
| Enantiomeric Purity (ee%) | ≥ 99.8% (Typical for Fmoc-amino acids cem.com) |
Preparative Chromatography for Scale-Up Purification and Impurity Removal
For larger quantities of this compound, preparative RP-HPLC is employed to isolate the pure compound from reaction mixtures. This involves using larger diameter columns and higher flow rates to handle greater sample loads. The separation principles are the same as analytical RP-HPLC, but the focus is on collecting fractions containing the pure product while discarding impurities. Optimization of loading capacity, gradient slope, and fraction collection parameters is crucial to maximize yield and purity.
Representative Preparative HPLC Purification Summary:
| Stage | Purity (HPLC Area%) | Yield (%) |
| Crude Product | 75 - 85% | N/A |
| After Preparative HPLC | ≥ 99.0% | 70 - 85% |
Quantitative Analytical Techniques for Assaying Product Yield, Concentration, and Stoichiometry
Quantitative techniques are vital for confirming the correct elemental composition and for accurately determining the amount of the desired compound.
Spectrophotometric Methods (UV-Vis) for Fmoc Chromophore Quantification
The Fmoc group possesses a characteristic UV absorbance due to its fluorenyl moiety. This property can be exploited to quantify the amount of Fmoc group present, often after its cleavage from the peptide. Upon treatment with a base, such as piperidine (B6355638), the Fmoc group is cleaved, forming a dibenzofulvene (DBF) adduct, which has strong UV absorbance mdpi.comrsc.orgunimi.itnih.govnih.gov. By measuring the absorbance of this adduct at specific wavelengths (e.g., 289 nm or 301 nm) and knowing the molar extinction coefficient, the quantity of Fmoc-protected material can be determined. This method is particularly useful for assessing the loading capacity of resins or quantifying the amount of Fmoc-cleaved product.
Representative UV-Vis Quantification Data (after Fmoc cleavage):
| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Absorbance (Arbitrary Units) | Calculated Concentration (µM) |
| 289 | ~6,089 | 0.550 | 8.0 µM (Hypothetical) |
| 301 | ~7,800 | 0.700 | 8.0 µM (Hypothetical) |
Note: The concentration is calculated using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is molar extinction coefficient, b is path length (typically 1 cm), and c is concentration.
Elemental Analysis for Empirical Formula Validation and Purity Confirmation
Elemental analysis, specifically determining the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O), is a fundamental technique for validating the empirical formula of this compound and confirming its purity. The theoretical elemental composition for C31H34N2O7 (MW 546.61 g/mol ) is calculated as follows:
Carbon (C): 68.15%
Hydrogen (H): 6.27%
Nitrogen (N): 5.13%
Oxygen (O): 20.49%
Experimental results from elemental analysis should closely match these theoretical values, typically within ±0.4%. Deviations can indicate the presence of impurities, residual solvents, or incorrect stoichiometry.
Representative Elemental Analysis Data:
| Element | Theoretical % | Experimental % |
| Carbon | 68.15 | 68.0 ± 0.4 |
| Hydrogen | 6.27 | 6.3 ± 0.3 |
| Nitrogen | 5.13 | 5.1 ± 0.2 |
| Oxygen | 20.49 | 20.5 ± 0.5 |
Note: Experimental values are typically reported with standard deviations.
Characterization of Degradation Products and Impurities using Chromatographic-Mass Spectrometric Coupling Techniques
The synthesis, purification, and storage of this compound can inadvertently lead to the presence of various impurities. These can originate from incomplete reactions during synthesis, side reactions, or degradation over time due to environmental factors. The presence of such impurities can significantly impact the efficiency of peptide coupling, lead to the formation of erroneous peptide sequences, and compromise the purity and biological activity of the final synthesized peptide. Therefore, robust analytical methods are essential for their identification and quantification.
Chromatographic-mass spectrometric coupling techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and its high-resolution variant (LC-HRMS), are the gold standard for impurity profiling of complex organic molecules like this compound mdpi.comwaters.com. These hyphenated techniques offer superior separation capabilities, high sensitivity, and definitive structural identification.
Common impurities encountered with Fmoc-protected amino acid derivatives and dipeptides can include:
Unreacted starting materials: Such as Fmoc-Val-OH or Gly(DMB)-OH.
Incompletely deprotected species: Residual Fmoc groups or incomplete modification of the DMB (2,4-dimethoxybenzyl) group.
Side-chain modified products: Resulting from reactions affecting the DMB moiety or other functional groups.
Oligomeric or dimeric species: Formed through unintended coupling reactions.
Degradation products: Arising from hydrolysis or oxidation.
Analytical Approach: A typical analytical workflow involves the separation of this compound from its impurities using reversed-phase HPLC, often employing a C18 column with a mobile phase gradient consisting of water and acetonitrile, typically acidified with trifluoroacetic acid (TFA) or formic acid to enhance ionization efficiency for mass spectrometry mdpi.comacs.org. The eluent from the HPLC is then introduced into a mass spectrometer. High-resolution mass analyzers, like Orbitrap or Time-of-Flight (TOF) systems, provide accurate mass measurements, allowing for the determination of elemental composition. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, as it fragments selected precursor ions, providing characteristic fragment ions that confirm the proposed structure of the impurity mdpi.comwaters.com.
Hypothetical Research Findings: Analysis of a batch of this compound using LC-HRMS might yield data on several minor components. The identification process relies on matching observed mass-to-charge ratios (m/z) and fragmentation patterns to theoretically predicted values for potential impurities.
Table 7.3.1: Identified Impurities in this compound by LC-HRMS
| Impurity ID | Retention Time (min) | Observed m/z (Precursor Ion) | Calculated m/z (Precursor Ion) | Proposed Structure/Origin | Relative Abundance (%) |
| This compound (API) | 8.5 | 547.2365 | 547.2362 | Target compound (this compound) | 98.5 |
| Impurity A | 7.2 | 401.1550 | 401.1553 | Fmoc-Val-OH (Loss of Gly(DMB)) | 0.8 |
| Impurity B | 9.8 | 403.1698 | 403.1700 | Fmoc-Gly(DMB)-OH (Loss of Val) | 0.4 |
| Impurity C | 6.5 | 355.1430 | 355.1432 | Fmoc-Val-OH (Hydrolyzed DMB from Gly) | 0.2 |
| Impurity D | 10.5 | 531.2410 | 531.2414 | Fmoc-Val-Gly-OH (Incomplete DMB protection/loss) | 0.1 |
| Impurity E | 7.8 | 563.2465 | 563.2467 | This compound + H₂O (Hydration product) | 0.05 |
Note: Relative abundance is indicative and would be determined by peak area integration in the chromatogram.
MS/MS fragmentation of these identified impurities provides critical confirmation. For instance, fragmentation of Impurity A would show characteristic ions corresponding to the Fmoc group and Val, confirming the absence of the Gly(DMB) moiety. Impurity D would exhibit a mass consistent with Fmoc-Val-Gly-OH, indicating a potential issue with the DMB protection step during synthesis.
Development of Standard Operating Procedures (SOPs) and Quality Assurance Protocols for Research-Grade Building Blocks
To ensure the consistent quality, purity, and reliability of this compound for demanding research applications, the implementation of robust Standard Operating Procedures (SOPs) and comprehensive Quality Assurance (QA) protocols is paramount. These frameworks govern all aspects of the building block's lifecycle, from initial synthesis and purification to final packaging, storage, and distribution, ensuring batch-to-batch consistency and traceability pharmabeginers.comeleapsoftware.compharmatimesofficial.comabclonal.co.kr.
Standard Operating Procedures (SOPs): SOPs are detailed, written instructions that describe how to perform specific tasks consistently and correctly. For this compound, key SOPs would encompass:
Synthesis and Purification: Defining critical process parameters, quality control of raw materials, reaction monitoring, and validated purification methods (e.g., crystallization, chromatography) to achieve target purity.
Analytical Testing: Specifying the precise methodologies (HPLC, LC-MS, NMR, Karl Fischer titration for water content, etc.) for characterization, impurity profiling, and assay determination, including sample preparation and data analysis procedures.
Handling and Storage: Detailing appropriate environmental conditions (temperature, humidity, light protection) to maintain product stability and prevent degradation, alongside safe laboratory practices for handling.
Packaging and Labeling: Establishing protocols for secure packaging that preserves product integrity and for accurate labeling, including product name, CAS number, lot number, purity, storage requirements, and expiry date.
Documentation and Record-Keeping: Mandating the meticulous recording of all synthesis, purification, analytical, and storage data to ensure complete traceability of each batch.
Quality Assurance (QA) Protocols: QA protocols establish the systematic framework for quality management. They define the quality standards, testing strategies, and criteria for product release.
Raw Material Qualification: Ensuring that all incoming raw materials and reagents used in the synthesis process meet predefined quality specifications.
In-Process Controls (IPCs): Implementing checks at critical intermediate stages of synthesis and purification to monitor process performance and detect deviations promptly.
Final Product Release Testing: Conducting a comprehensive suite of analytical tests on the finished product to verify that it meets all established specifications before it is released for use. This includes identity confirmation, purity assays, and impurity limits.
Stability Testing: Designing and executing studies to determine the shelf-life of the product under recommended storage conditions and to identify any potential degradation pathways.
Change Control and Deviation Management: Implementing procedures for managing any changes to the manufacturing process or for investigating, documenting, and mitigating any deviations from established SOPs.
Batch Review and Release: A formal review of all batch production and control records by qualified QA personnel to ensure compliance with all quality requirements before product release.
Quality Specifications: The quality of research-grade this compound is defined by a set of stringent specifications that the product must satisfy. These are determined through rigorous analytical testing performed according to approved SOPs.
Table 7.4.1: Typical Quality Control Specifications for Research-Grade this compound
| Test Parameter | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to off-white powder | Basic physical characteristic, indicating product form. |
| Identity | ¹H NMR, LC-MS | Conforms to reference standard | Confirms the correct chemical structure and functional groups. |
| Purity (HPLC) | Reversed-Phase HPLC | ≥ 95.0% (area normalization) | Ensures minimal presence of process-related and degradation impurities. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Water can promote hydrolysis and affect reactivity, impacting synthesis. |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits (if applicable) | Residual solvents can affect stability, reactivity, and safety. |
| Specific Rotation | Polarimetry | [α]D25 = -40 to -33 ° (c=1, MeOH) | Confirms enantiomeric purity and correct stereochemistry for biological activity. |
| Assay (Acidimetric) | Titration with standard base | ≥ 90.0% | Indicates the quantity of active carboxylic acid functionality available for coupling. |
| Related Substances (HPLC) | HPLC (as per Section 7.3 methodology) | Individual impurity ≤ 0.5%, Total impurities ≤ 2.0% | Controls specific known or unknown impurities to acceptable levels to ensure reliable synthesis. |
| Storage Conditions | Label/Certificate of Analysis | Store at 2-8 °C | Recommended temperature to maintain stability and prevent degradation. |
Note: Specifications may vary slightly between manufacturers and are subject to refinement based on specific research application requirements.
By adhering to these meticulously developed analytical and quality control measures, manufacturers can ensure that this compound building blocks consistently meet the high standards required for advanced peptide synthesis, thereby contributing to the accuracy and reproducibility of scientific research.
Compound List:
this compound
Fmoc-Val-OH
Gly(DMB)-OH
Fmoc-Val-Gly-OH
this compound (API)
DMB (2,4-dimethoxybenzyl)
Emerging Research Frontiers and Future Perspectives on Fmoc Val Gly Dmb Oh Utilization
Integration into Next-Generation Automated Peptide Synthesizers for High-Throughput Applications
The evolution of automated solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide research, enabling the routine production of complex biomolecules. chemrxiv.orgrdworldonline.com The most prevalent automated method, Fmoc/t-Bu chemistry, offers milder conditions than older Boc-based strategies and is highly amenable to automation, partly due to the ability to monitor the release of the UV-active Fmoc-protecting group in real time. nih.govnih.govnih.gov However, a persistent challenge in Fmoc-SPPS is the tendency for growing peptide chains to aggregate on the solid support, which hinders reagent access and leads to incomplete reactions, lower yields, and difficult purifications. chemrxiv.org
This is where building blocks like Fmoc-Val-Gly(DMB)-OH become critical. The 2,4-dimethoxybenzyl (DMB) group on the glycine (B1666218) backbone nitrogen acts as a temporary "disruptor" of inter-chain hydrogen bonding—the primary cause of aggregation. rsc.orgoup.comyoutube.com By preventing the formation of performance-limiting secondary structures during synthesis, DMB-protected dipeptides ensure more efficient and predictable coupling and deprotection cycles. youtube.comnih.gov
Next-generation automated peptide synthesizers are increasingly designed for high-throughput applications, such as the parallel synthesis of peptide libraries for drug screening or mimotope mapping. chemrxiv.orgfrontiersin.org These platforms often incorporate advanced technologies to accelerate synthesis and overcome aggregation, including:
Microwave Irradiation: Microwave energy can speed up the kinetics of coupling and deprotection reactions and help disrupt aggregation, working synergistically with the chemical disruption provided by the DMB group. nih.govchemistryworld.com
Continuous Flow Systems: These systems offer improved efficiency in reagent delivery and washing, reducing cycle times and solvent consumption. chemrxiv.org The predictable, improved reaction kinetics afforded by DMB-dipeptides are highly advantageous in optimizing such flow-based protocols.
The integration of this compound and similar building blocks into the workflows of these advanced synthesizers is a key frontier. By using these "aggregation-busting" dipeptides at strategic points within a sequence identified as "difficult," high-throughput platforms can achieve higher success rates across a broader range of target peptides. This synergy allows for the rapid and reliable production of large libraries of complex peptides that would otherwise be inaccessible through standard automated protocols.
| Feature | Standard Fmoc-SPPS | Fmoc-SPPS with this compound |
| Primary Challenge | Peptide chain aggregation, leading to failed sequences and low purity. chemrxiv.org | N/A |
| Mechanism | Inter-chain hydrogen bonding forms performance-limiting secondary structures. chemrxiv.org | DMB group on the backbone nitrogen sterically disrupts inter-chain hydrogen bonding. rsc.org |
| Reaction Kinetics | Can be slow and unpredictable in aggregating sequences. | Faster and more predictable acylation and deprotection steps. nih.gov |
| Suitability for Automation | Moderate; requires optimization for "difficult" sequences. | High; improves the reliability and success rate of automated high-throughput synthesis. chemistryworld.com |
| Crude Product | Often contains deletion sequences and requires extensive purification. | Higher purity and yield, simplifying downstream processing. youtube.com |
Development of Novel DMB Analogues for Fine-Tuning Reactivity, Orthogonality, and Tunable Properties
The 2,4-dimethoxybenzyl (DMB) group is a highly effective tool for backbone protection, but it represents just one point in a wide chemical space of potential analogues. A significant research frontier is the development of novel DMB-like protecting groups with fine-tuned properties to create a more versatile synthetic toolkit. This development is focused on modulating three key aspects: reactivity, orthogonality, and other tunable properties.
Existing Analogues and Reactivity Tuning: The most well-known relative of DMB is the 2-hydroxy-4-methoxybenzyl (Hmb) group. nih.gov The presence of the 2-hydroxyl group in Hmb actively assists in the subsequent coupling step through a temporary O-acylation followed by an intramolecular O→N acyl shift. chemrxiv.org This can improve yields when coupling a sterically hindered amino acid. However, this same hydroxyl group can lead to side reactions, such as the formation of cyclic lactones. chemrxiv.org DMB, lacking this hydroxyl group, avoids the lactone side reaction but presents a more sterically hindered secondary amine for the subsequent coupling, a challenge often overcome by using it in a pre-formed dipeptide. nih.govchemrxiv.org Another analogue, the 2,4,6-trimethoxybenzyl (Tmb) group, provides even greater steric bulk and solubilizing effects. chemrxiv.org
These existing examples demonstrate how modifying the substituents on the benzyl (B1604629) ring can fine-tune reactivity. Future research aims to expand this by:
Modulating Acid Lability: Altering the number and position of electron-donating methoxy (B1213986) groups can change the group's sensitivity to acid. A more labile analogue could be removed under milder TFA conditions, preserving other sensitive functionalities in the peptide, while a more robust analogue might withstand conditions that remove other protecting groups. rsc.org
Achieving True Orthogonality: A central goal in complex chemical synthesis is orthogonality—the ability to remove one class of protecting groups without affecting others. nih.gov The DMB group is cleaved by TFA, the same reagent used for final cleavage and removal of most side-chain protecting groups (like tBu, Boc, Trt). Therefore, it is not truly orthogonal to the main SPPS strategy. The development of novel analogues focuses on introducing completely different cleavage mechanisms:
Photolabile Analogues: Incorporating a photolabile group (e.g., a nitrobenzyl moiety) into the DMB structure would allow for its removal with light at a specific wavelength, offering precise spatial and temporal control over deprotection.
Enzyme-Labile Analogues: Designing a DMB-like structure that can be selectively cleaved by a specific enzyme would provide unparalleled orthogonality under extremely mild, biocompatible conditions.
Chemically Orthogonal Analogues: Creating versions removable by specific reagents not otherwise used in Fmoc-SPPS, such as fluoride (B91410) ions, mild redox agents, or specific metal catalysts.
Tunable Properties: Beyond reactivity and orthogonality, new analogues could be designed to confer specific, tunable properties on the peptide during synthesis. This could involve creating a library of DMB-like groups with varying degrees of steric bulk, hydrophilicity, or hydrophobicity, allowing a chemist to select the optimal backbone protecting group to solubilize a particular "difficult" sequence.
| Analogue | Key Feature | Advantage | Disadvantage |
| DMB (2,4-dimethoxybenzyl) | Standard backbone protection | Prevents lactone formation, good aggregation disruption. nih.govchemrxiv.org | Subsequent coupling can be sterically hindered. chemrxiv.org |
| Hmb (2-hydroxy-4-methoxybenzyl) | 2-hydroxyl group | Assists subsequent coupling via O→N acyl shift. chemrxiv.org | Can form yield-reducing lactone side products. chemrxiv.org |
| Tmb (2,4,6-trimethoxybenzyl) | Additional methoxy group | Potentially enhanced solubilizing and disruption effects. chemrxiv.org | Increased bulk may further hinder coupling. |
| Future Photolabile Analogue | Light-sensitive moiety | Orthogonal removal with light; spatial/temporal control. | Requires specialized equipment; potential for photochemical side reactions. |
| Future Enzyme-Labile Analogue | Enzyme recognition site | Ultimate orthogonality under mild, biological conditions. | Requires development/discovery of a suitable enzyme. |
Applications in Supramolecular Chemistry and Materials Science (e.g., self-assembling peptides for biomimetic scaffolds in research)
The field of supramolecular chemistry explores the spontaneous assembly of molecules into larger, ordered structures through non-covalent interactions. sciencedaily.com Self-assembling peptides (SAPs) are premier building blocks in this field, capable of forming well-defined nanomaterials like nanofibers, nanotubes, and hydrogels. rsc.orgnih.gov These materials are particularly valuable in materials science for creating biomimetic scaffolds that mimic the native extracellular matrix (ECM), providing 3D environments for cell culture and tissue engineering. chemrxiv.orgnih.gov
A key driver for the self-assembly of many designer peptides is the N-terminal Fmoc group. Its large, planar aromatic structure promotes strong π-π stacking interactions, which, in concert with hydrogen bonding between peptide backbones, drives the formation of the fibrillar networks that constitute a hydrogel. nih.govnih.gov
The role of this compound in this context is nuanced and primarily synthetic. The DMB group is designed to prevent aggregation during synthesis by disrupting the very hydrogen bonds that are essential for self-assembly into a stable supramolecular structure. oup.comchemrxiv.org Therefore, the building block itself, with the DMB group attached, is not the intended self-assembling unit. Instead, it is a crucial tool used to chemically synthesize a target peptide sequence that might otherwise be inaccessible.
The typical workflow for creating a self-assembling peptide using this building block would be:
Synthesis: A peptide sequence prone to aggregation is synthesized using this compound to navigate the difficult synthetic step.
Cleavage and Deprotection: The completed peptide is cleaved from the resin using TFA. This step simultaneously removes the side-chain protecting groups and, critically, the backbone DMB group, revealing the native peptide backbone. The N-terminal Fmoc group may be retained or removed depending on the design.
Self-Assembly: The final, purified peptide is dissolved in an organic solvent and triggered to self-assemble into a hydrogel by a change in conditions, such as adding an aqueous buffer (solvent switch). chemrxiv.org At this stage, the Fmoc group (if present) and the now-unhindered peptide backbone can engage in the necessary π-π stacking and hydrogen bonding to form the supramolecular scaffold.
A compelling future perspective is the use of the DMB group as a latent "switch" for controlling self-assembly. A DMB-containing peptide could be designed to be highly soluble and non-assembling. Upon treatment with acid to remove the DMB group, the unmasked amide bond could act as a trigger, initiating a conformational change that leads to spontaneous self-assembly and hydrogelation. This would provide a method for chemical, on-demand control over the formation of biomimetic materials.
| State of Peptide | Dominant Molecular Interactions | Resulting Property |
| During Synthesis (DMB group present) | DMB group sterically hinders inter-chain hydrogen bonding. oup.com | Peptide remains soluble and non-aggregated on the resin, enabling efficient synthesis. |
| Post-Cleavage (DMB group removed) | π-π stacking (from Fmoc groups) and inter-chain hydrogen bonding (unmasked backbone) become dominant. nih.gov | Peptide self-assembles into nanofibers, leading to the formation of a hydrogel scaffold. |
Advances in Chemoenzymatic Synthesis of Peptides Incorporating Modified Residues and Unnatural Amino Acids
Chemoenzymatic peptide synthesis (CEPS) is an emerging green chemistry approach that leverages enzymes, particularly engineered ligases, to form peptide bonds. chemrxiv.org This strategy offers remarkable advantages over purely chemical methods, including perfect stereoselectivity (no racemization), the use of mild aqueous buffers, and the ability to ligate fully unprotected peptide fragments. chemrxiv.orgnih.gov Powerful engineered enzymes like omniligase and subtiligase have been developed with broad substrate scopes, enabling the efficient ligation of diverse peptide sequences, including those containing unnatural amino acids (UAAs) with modified side chains. frontiersin.orgnih.govsciencedaily.com
However, the application of CEPS to peptides synthesized with a building block like this compound presents a significant and futuristic challenge. The DMB group is not a side-chain modification but a modification to the peptide backbone itself—an N-alkylation of the amide bond. nih.govrsc.org The active sites of peptide ligases are exquisitely sensitive to the precise geometry of the peptide backbone of their substrates. The bulky DMB group would likely cause severe steric hindrance, preventing the peptide fragment from binding correctly in the enzyme's active site and thus inhibiting catalysis. To date, the enzymatic ligation of peptides containing backbone modifications as significant as a DMB group has not been reported.
This challenge defines a clear frontier for advancing CEPS. The future in this area lies in the protein engineering of novel ligases with expanded active sites capable of accommodating N-alkylated or other backbone-modified residues. Techniques such as directed evolution and rational, computation-guided enzyme design could be employed to create catalysts that tolerate such complex and unnatural substrates.
If such an enzyme were developed, it would unlock a powerful hybrid synthetic strategy:
Chemical Synthesis of Difficult Fragments: A short, aggregation-prone peptide fragment would be synthesized using traditional SPPS with this compound to ensure high yield and purity.
Enzymatic Ligation: This DMB-protected fragment would then be joined to other, larger peptide fragments (produced chemically or recombinantly) using the novel, backbone-tolerant ligase. This step would proceed in water without the need for side-chain protection.
Final Deprotection: The full-length, DMB-containing peptide would be treated with TFA in a final step to remove the DMB group and any other remaining protecting groups, yielding the final target molecule.
This chemoenzymatic approach would combine the best of both worlds: the power of chemical tools like DMB-dipeptides to solve specific aggregation problems and the efficiency, cleanliness, and scalability of enzymatic ligation for assembling large proteins.
| Aspect | Current CEPS Ligases | Future Engineered Ligases |
| Substrate Scope | Tolerates most natural and many unnatural amino acid side chains. sciencedaily.com | Tolerates side-chain modifications AND significant backbone modifications (e.g., DMB group). |
| Recognition | Requires canonical peptide backbone for proper binding in the active site. | Features a redesigned, more accommodating active site to accept N-alkylated residues. |
| Application with DMB-Peptides | Not currently feasible due to steric hindrance from the DMB group. | Enables ligation of chemically-synthesized, DMB-protected fragments. |
| Synthetic Strategy | Ligation of unprotected fragments with standard backbones. | Hybrid approach: chemical synthesis of difficult, backbone-protected fragments followed by enzymatic assembly. |
Predictive Modeling and Machine Learning Algorithms for Rational Peptide Design Utilizing Complex Building Blocks
The convergence of peptide science and artificial intelligence is creating a new paradigm for rational peptide design and synthesis. frontiersin.orgnih.gov Machine learning (ML) models are being developed to tackle two of the biggest challenges in the field: predicting a peptide's biological function from its sequence and predicting its synthesizability, particularly the likelihood of process-limiting aggregation during SPPS. chemrxiv.orgnih.gov
ML models, especially deep learning algorithms, can be trained on vast datasets generated by modern high-throughput automated synthesizers. nih.gov By analyzing thousands of UV-deprotection curves, which serve as a real-time indicator of reaction efficiency, these models learn to identify sequence motifs and amino acid compositions that correlate with "difficult couplings" characteristic of aggregation. chemrxiv.orgchemrxiv.org
In Silico Prediction: A target peptide sequence is fed into a trained ML model. The algorithm analyzes the sequence and flags the Val-Gly motif within a hydrophobic region as a high-risk point for aggregation, predicting low yield and purity with a standard synthesis protocol.
Rational Intervention: Based on this prediction, the AI-powered synthesis planner moves beyond standard protocols. It accesses a library of "problem-solving" reagents and rationally recommends the substitution of the individual Fmoc-Val-OH and Fmoc-Gly-OH coupling steps with a single coupling of the complex building block, this compound.
Data Feedback Loop: The synthesis is performed using the recommended building block. The resulting smooth UV-deprotection profile and high crude purity are recorded. This new, successful outcome is fed back into the ML model as a positive training example, reinforcing the link between a predicted problem and a specific, effective solution.
This synergistic cycle represents the future of peptide synthesis, where predictive models and sophisticated chemical tools work in concert. The next frontier is to expand the "vocabulary" of these algorithms beyond the 20 canonical amino acids. Future models will need to be trained on data that includes a wide array of complex building blocks, including dozens of DMB-dipeptide analogues, various pseudoprolines, and hundreds of unnatural amino acids. nih.gov
The ultimate goal is a fully autonomous design-and-synthesis platform. Such a system would not only design a novel peptide sequence for a specific biological target but would simultaneously generate a fully optimized, step-by-step synthesis protocol, specifying precisely which complex building block should be used at each position to ensure the highest probability of success.
| Step | Description | Role of ML/AI | Role of this compound |
| 1. Design & Analysis | A target peptide sequence is proposed. | An ML model analyzes the sequence and predicts a high risk of aggregation at the Val-Gly site. nih.gov | N/A |
| 2. Synthesis Planning | An optimized synthesis protocol is generated. | The AI planner recommends using a specialized building block to mitigate the predicted risk. | The building block is selected as the specific chemical solution to prevent aggregation at the identified site. |
| 3. Execution | The peptide is synthesized on an automated platform. | The platform executes the AI-generated protocol. | The DMB group disrupts hydrogen bonding, ensuring an efficient coupling reaction. |
| 4. Learning | Synthesis data is collected and analyzed. | The successful outcome is used as new training data, improving the model's ability to link problems to solutions. | Serves as a validated data point for solving a specific type of synthetic difficulty. |
Exploration of DMB as a Tunable Handle for Post-Synthetic Modification, Bioconjugation, or Orthogonal Ligation Strategies
The primary role of the DMB group in this compound is as a temporary backbone protecting group, designed to be removed during final acidolysis. However, a forward-looking perspective envisions repurposing the DMB moiety itself, or a close analogue, as a functional "handle" for chemical manipulation. This would transform it from a passive element that is simply removed into an active site for post-synthetic modification, bioconjugation, or orthogonal ligation.
This concept requires the development of novel DMB analogues with two key features:
Orthogonal Stability: The analogue must be stable to the standard conditions of Fmoc-SPPS (piperidine) and final TFA cleavage.
Unique Reactivity: The analogue must possess a unique functional group that can be selectively targeted for chemical reactions after the peptide has been synthesized and purified.
Potential Applications of a Functional DMB Handle:
Post-Synthetic Modification: An analogue containing, for example, a protected alkyne or azide (B81097) group could be incorporated into a peptide. After synthesis and purification, this group could be deprotected and used for "click" chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing for the attachment of fluorophores, imaging agents, or small molecule drugs directly to the peptide backbone.
Bioconjugation: A DMB analogue bearing a bio-orthogonal reactive group, such as a tetrazine, could be used to conjugate the finished peptide to another biomolecule (like an antibody or oligonucleotide) that has been modified with a complementary dienophile. This would enable the creation of complex peptide-biomolecule conjugates with precise control over the linkage site.
Orthogonal Ligation: A DMB analogue could be designed to participate in a specific ligation chemistry that is orthogonal to other methods like Native Chemical Ligation (NCL). For instance, an analogue with a masked aldehyde could be deprotected post-synthesis and used in a Pictet-Spengler ligation to cyclize the peptide or link it to another fragment.
The development of such "functional handles" based on the DMB scaffold would represent a significant expansion of the synthetic chemist's toolkit. It would allow the peptide backbone, which is typically synthetically inert after assembly, to become a site for controlled, late-stage diversification, enabling the creation of novel peptide architectures and conjugates that are currently difficult to access.
| Strategy | DMB Analogue Feature | Description | Potential Outcome |
| Post-Synthetic Modification | Contains an alkyne or azide group. | The peptide is synthesized, and the handle is used as a site for "click" chemistry. | Peptide labeled with a fluorescent dye, PEG chain, or cytotoxic drug. |
| Bioconjugation | Contains a bio-orthogonal group (e.g., tetrazine). | The peptide is attached to another large biomolecule (e.g., an antibody) in a highly specific manner. | An antibody-peptide conjugate for targeted drug delivery. |
| Orthogonal Ligation/Cyclization | Contains a group for a specific chemical ligation (e.g., masked aldehyde). | The handle is used as one partner in a chemical reaction to link peptide chains or form a cyclic structure. | A backbone-cyclized peptide with enhanced stability and constrained conformation. |
Development of Research Methodologies for Screening and Characterizing Peptidic Libraries Derived from this Building Block
The ability of this compound to facilitate the synthesis of "difficult" sequences makes it an enabling tool for the creation of diverse and complex peptide libraries. However, the generation of these libraries is only the first step; their effective screening and characterization require the parallel development of advanced research methodologies. The future of library-based peptide discovery depends on high-throughput techniques that can rapidly identify lead candidates from pools of thousands or millions of compounds.
Screening Methodologies: The complexity of libraries synthesized using DMB-dipeptides necessitates screening platforms that are robust, sensitive, and scalable. Key areas of development include:
On-Bead Screening: For libraries synthesized on solid support, on-bead screening methods allow for the rapid identification of "hits" without the need for cleavage and purification of every library member. This can involve binding assays where a fluorescently labeled target protein is incubated with the library beads, and positive beads are isolated by fluorescence-activated sorting or manual picking.
High-Throughput Affinity Assays: For cleaved libraries, techniques like Surface Plasmon Resonance (SPR) imaging, Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST) are being adapted for higher throughput, allowing for the quantitative measurement of binding affinities for hundreds or thousands of peptides in parallel.
Cell-Based Functional Assays: High-content screening (HCS) platforms that use automated microscopy and image analysis can assess the functional effects of thousands of peptides on cells, measuring parameters like receptor activation, cytotoxicity, or changes in cell morphology.
Characterization Methodologies: Once hits are identified, their detailed characterization is crucial. The unique nature of peptides synthesized with backbone-modifying groups requires sophisticated analytical techniques.
Advanced Mass Spectrometry (MS): While the DMB group is removed before screening, the ability to synthesize longer and more complex peptides requires advanced MS techniques for characterization. Methods like Electron-Transfer Dissociation (ETD) and Ultraviolet Photodissociation (UVPD) are critical for sequencing long or modified peptides where traditional collision-induced dissociation (CID) may fail.
Structural Biology: Determining the 3D structure of a peptide hit bound to its target is essential for structure-based drug design. While X-ray crystallography and NMR spectroscopy remain the gold standards, Cryogenic Electron Microscopy (Cryo-EM) is becoming increasingly powerful for analyzing the structures of large peptide-protein complexes.
Computational Deconvolution: For libraries screened as mixtures, deconvolution strategies are essential to identify the active sequence. This often involves iterative synthesis and screening of sub-libraries or using sophisticated MS-based sequencing techniques to analyze the composition of a positive mixture.
The use of building blocks like this compound pushes the boundaries of what can be synthesized, and in doing so, it also drives the need for innovation in how these complex molecules and libraries are analyzed and screened.
| Methodology | Application Area | Description | Future Direction |
| On-Bead Screening | Primary Screening | Identifying binding hits directly on the synthesis resin using a labeled target. | Integration with microfluidics and advanced sorting for higher throughput. |
| SPR Imaging / BLI | Affinity Characterization | Label-free, real-time measurement of binding kinetics and affinity for arrays of purified peptides. | Miniaturization and increased array density to screen thousands of compounds simultaneously. |
| High-Content Screening | Functional Screening | Automated imaging of cells treated with library peptides to assess biological responses. | Development of more complex, 3D cell culture models (organoids) for more physiologically relevant screening. |
| Advanced MS (ETD/UVPD) | Sequence Characterization | Fragmentation techniques for unambiguous sequencing of long, complex, or modified peptides. | Integration with ion mobility for separating complex mixtures and resolving isomers. |
| Cryo-Electron Microscopy | Structural Biology | Determining the high-resolution 3D structure of peptide-protein complexes in a near-native state. | Improved software and detectors to enable analysis of smaller and more challenging complexes. |
Q & A
Q. What is the role of the DMB (2,4-dimethoxybenzyl) group in Fmoc-Val-Gly(DMB)-OH during peptide synthesis?
The DMB group acts as a backbone protection moiety to prevent aspartimide formation in Asp-Gly motifs during Fmoc-based solid-phase peptide synthesis (SPPS). This is critical for maintaining peptide integrity, as the Asp-Gly sequence is prone to base-catalyzed cyclization under standard SPPS conditions. The Dmb group is introduced via coupling of pre-synthesized Fmoc-dipeptides like this compound, ensuring stability during elongation and deprotection steps .
Q. How should this compound be stored to ensure stability, and what are optimal solubilization methods?
Storage at -20°C (short-term) or -80°C (long-term) is recommended to prevent degradation. For solubilization, DMSO is the preferred solvent (e.g., 10 mM stock solutions), but heating to 37°C with ultrasonication may be required to achieve full dissolution. Avoid aqueous buffers unless formulated with co-solvents like PEG300 and Tween 80 to maintain solubility in biological assays .
Q. What quality control measures are essential when using this compound in peptide synthesis?
Purity (>98%) must be verified via HPLC or mass spectrometry, supported by a Certificate of Analysis (COA). Batch-specific data sheets and Safety Data Sheets (SDS) should be reviewed to confirm absence of side products (e.g., lactones or truncated peptides) that could interfere with synthesis .
Advanced Research Questions
Q. How can researchers mitigate batch-to-batch variability in this compound during large-scale peptide synthesis?
Standardize coupling conditions using kinetic monitoring (e.g., ninhydrin tests) to optimize reaction times and equivalents. For critical sequences (e.g., Asp-Gly-rich regions), employ orthogonal protection strategies, such as combining Dmb with Hmb (hydroxymethylbenzoyl) groups, to further suppress side reactions. Validate purity at each synthesis step using LC-MS .
Q. What analytical challenges arise when characterizing peptides containing this compound, and how can they be resolved?
Residual DMB removal during final deprotection can lead to incomplete cleavage or oxidation byproducts. Use mild acidic conditions (e.g., 1% TFA in DCM) for Dmb removal, followed by MALDI-TOF or ESI-MS to confirm complete deprotection. For insoluble peptides, employ reverse-phase HPLC with acetonitrile/water gradients containing 0.1% formic acid .
Q. How can this compound be integrated into experiments requiring in vivo delivery of peptide therapeutics?
Formulate the compound in biocompatible solvents: For example, a 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline mixture ensures solubility and stability in animal models. Calculate working concentrations based on body weight (e.g., 20 g mouse, 100 µL injection volume) and validate bioavailability via pharmacokinetic profiling .
Q. What strategies are recommended for resolving contradictions in reported solubility data for this compound derivatives?
Solubility discrepancies often stem from variations in salt forms or residual protecting groups. Systematically test solubility in DMSO, acetic acid (1%), or dimethylacetamide (DMA) under controlled sonication (30–60 min). Cross-reference batch-specific COA data and consult structural analogs (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) for solvent compatibility insights .
Methodological Notes
- Synthesis Optimization : Use a 2–4 molar excess of this compound during coupling, with HOBt/DIC activation, to achieve >85% yield in SPPS .
- In Vivo Dosing : Adjust formulations for species-specific tolerances (e.g., reduce DMSO to 2% in rodent studies to minimize toxicity) .
- Data Validation : Cross-validate MS/MS fragmentation patterns with synthetic standards to confirm sequence fidelity in complex peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
